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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Methyl-2,6-diazaspiro[4.5]decane in Drug Discovery

Executive Summary As the pharmaceutical industry pivots away from "flatland"—highly aromatic, planar molecules that often suffer from poor solubility and off-target toxicity—high-sp³ character compounds have become essen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry pivots away from "flatland"—highly aromatic, planar molecules that often suffer from poor solubility and off-target toxicity—high-sp³ character compounds have become essential. in modern drug design, allowing for the precise fine-tuning of a molecule's conformational and physicochemical properties[1].

Among these, 2-Methyl-2,6-diazaspiro[4.5]decane stands out as a highly versatile, rigidified diamine scaffold. As a Senior Application Scientist, I have utilized this specific spirocycle in lead optimization pipelines to rescue compounds suffering from rapid metabolic clearance or hERG liabilities. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and protocols for its regioselective functionalization.

Structural Dynamics and Physicochemical Properties

The architecture of 2-Methyl-2,6-diazaspiro[4.5]decane consists of a 5-membered (pyrrolidine-like) ring and a 6-membered (piperidine-like) ring sharing a single sp³-hybridized quaternary carbon. This spiro center forces the two rings into an orthogonal geometry, creating a highly 3-dimensional structure that maximizes vector projection for target binding while minimizing non-specific π-π stacking[2].

Causality of Dual-Basicity

The molecule possesses two distinct basic centers, which dictates its behavior in physiological environments:

  • N2 Position (Tertiary Amine): Embedded in the 5-membered ring and methylated. It exhibits a lower pKa (~8.5–9.0). At physiological pH (7.4), it remains predominantly protonated, which acts as a permanent solubilizing moiety.

  • N6 Position (Secondary Amine): Located in the 6-membered ring adjacent to the spiro center. It is a stronger base (pKa ~9.5–10.0) and serves as the primary nucleophilic handle for synthetic elaboration.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data of the scaffold, explaining the causality behind its pharmacokinetic benefits.

ParameterValueCausality / Pharmacokinetic Implication
CAS Number 1086395-69-8[3]Unique registry identifier for procurement and compliance.
Molecular Formula C9H18N2[4]High sp³ fraction (Fsp³ = 1.0) drives 3D complexity and target specificity.
Molecular Weight 154.26 g/mol [4]Low molecular weight allows for extensive elaboration without violating Lipinski's Rule of 5.
XLogP (Predicted) ~0.7[4]Highly hydrophilic; effectively lowers the overall lipophilicity (LogD) of a hydrophobic lead compound.
Hazard Class Skin Corr. 1B, Flam. Liq. 4[3]Requires handling in a fume hood with appropriate PPE due to its corrosive and volatile nature.

Pharmacokinetic Implications (ADME & LipE)

Incorporating 2-Methyl-2,6-diazaspiro[4.5]decane into a pharmacophore drastically alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Stability: The rigid spiro-fusion sterically shields the adjacent carbon atoms from Cytochrome P450 (CYP) mediated α-oxidation. This is a well-documented phenomenon when , leading to prolonged in vivo half-lives[5].

  • Lipophilic Efficiency (LipE): By replacing a flat, lipophilic piperazine with this spirocycle, the overall LogD is reduced while maintaining target binding affinity via ideal 3D vector projection. This leads to a net increase in LipE, a critical metric for predicting clinical success.

G A Flat Aromatic Lead (Poor ADME) B Scaffold Hopping Insert Spirocycle A->B Identify Liability C 2-Methyl-2,6-diazaspiro[4.5]decane Integration B->C sp3 Enrichment D Improved LipE & Metabolic Stability C->D in vivo Validation

Workflow demonstrating the integration of spirocyclic scaffolds to rescue high-liability leads.

Regioselective Functionalization Methodology

Because the N2 position is already methylated, synthetic efforts focus exclusively on the N6 secondary amine. This provides a clean synthetic handle without the need for orthogonal protecting groups, streamlining library synthesis.

Protocol: N6-Reductive Amination for Lead Derivatization

Objective: Regioselectively couple an aldehyde to the N6 position of 2-Methyl-2,6-diazaspiro[4.5]decane.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-Methyl-2,6-diazaspiro[4.5]decane in anhydrous 1,2-dichloroethane (DCE) at a 0.1 M concentration under an inert nitrogen atmosphere.

  • Condensation: Add 1.1 equivalents of the target aldehyde. Stir at room temperature for 2 hours.

    • Causality: DCE is explicitly chosen over protic solvents like Methanol to minimize protic solvation of the sterically hindered N6 amine, thereby driving the equilibrium toward the iminium ion intermediate.

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.

    • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent that will reduce the iminium ion but will not reduce the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. The basic aqueous phase ensures the newly formed tertiary amine remains in its free-base form, allowing it to partition cleanly into the organic layer.

  • Self-Validation System (LC-MS): Analyze the crude organic mixture via LC-MS. The reaction inherently prevents over-alkylation. The presence of a single product peak with a [M+H]+ mass corresponding to the target confirms that the N2 tertiary amine did not participate in any anomalous quaternary ammonium salt formation, validating the regioselectivity of the conditions.

G Core 2-Methyl-2,6-diazaspiro[4.5]decane N2 N2 Position (Tertiary Amine) Methylated, pKa ~8.8 Core->N2 N6 N6 Position (Secondary Amine) Reactive Handle, pKa ~9.8 Core->N6 Stable Stable at pH 7.4 Drives Aqueous Solubility N2->Stable Protonation React Target for N-Alkylation, Arylation, or Amidation N6->React Electrophile Addition

Regioselective functionalization logic and physiological behavior of the two distinct amine centers.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Charting Biologically Relevant Spirocyclic Compound Space Source: Chemistry – A European Journal (Wiley Online Library) URL:[Link]

  • 2-methyl-2,6-diazaspiro[4.5]decane (C9H18N2) - Compound Summary Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • 2-methyl-2,6-diazaspiro[4.5]decane — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Exploratory

Engineering 3D Chemical Space: A Technical Guide to the 2-Methyl-2,6-diazaspiro[4.5]decane Scaffold in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional flat heterocycles like piperazine and homopiperazine. While historically ubiquitous, these planar rings ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional flat heterocycles like piperazine and homopiperazine. While historically ubiquitous, these planar rings often suffer from high metabolic clearance, poor aqueous solubility, and dose-limiting off-target toxicities, most notably hERG channel inhibition[1]. To overcome these attrition-driving hurdles, modern drug discovery has pivoted toward spirocyclic diamines.

This whitepaper provides an in-depth technical analysis of 2-Methyl-2,6-diazaspiro[4.5]decane , a highly versatile spirocyclic building block. By analyzing its physicochemical properties, synthetic functionalization workflows, and the causality behind its pharmacokinetic (PK) advantages, this guide serves as a comprehensive resource for drug development professionals seeking to optimize lead compounds.

Part 1: Physicochemical Profiling & Structural Causality

The architectural shift from planar rings to spirocycles is driven by the "escape from flatland" paradigm. Increasing the fraction of sp3 -hybridized carbons ( Fsp3 ) enhances the 3D dimensionality of a drug candidate, which statistically correlates with higher clinical success rates due to improved target specificity and solubility.

Quantitative Data Summary
PropertyValueReference
Chemical Name 2-Methyl-2,6-diazaspiro[4.5]decane[2]
CAS Number 1086395-69-8[2],[3]
Molecular Weight 154.26 g/mol [2]
Molecular Formula C9H18N2[2]
SMILES CN1CCC2(C1)CCCCN2[4]
InChIKey OQCQPSOJCPSORG-UHFFFAOYSA-N[4]
Hazard Classification Skin Corr. 1B (H314), STOT SE 3 (H336)[3]
Structural Causality

The 2-Methyl-2,6-diazaspiro[4.5]decane core consists of a pyrrolidine ring (5-membered) and a piperidine ring (6-membered) joined orthogonally at a single tetrahedral spiro carbon (position 5).

  • N-Methylation at Position 2: The methyl group on the pyrrolidine nitrogen permanently masks a hydrogen bond donor. This subtly increases lipophilicity and membrane permeability while preventing unwanted Phase II metabolic conjugation (e.g., glucuronidation) at that specific site.

  • Steric Shielding at Position 6: The rigid, quaternary spiro center sterically hinders the adjacent secondary amine. This microenvironment modulates the amine's pKa​ , lowering its basicity. Reduced basicity is a critical, field-proven factor in mitigating hERG liability, a common reason for cardiotoxicity in piperazine-containing drugs[1].

Part 2: Synthetic Workflows & Scaffold Functionalization

The secondary amine at position 6 is the primary vector for incorporating this scaffold into larger drug molecules. However, the same steric shielding that protects the amine from metabolic degradation also decelerates traditional SN​2 alkylations. Therefore, catalytic cross-coupling and reductive amination are the preferred, high-yielding methodologies.

G Start 2-Methyl-2,6-diazaspiro[4.5]decane (Scaffold) PathA Buchwald-Hartwig Cross-Coupling Start->PathA Aryl Halide, Pd Cat. PathB Reductive Amination Start->PathB Aldehyde/Ketone, NaBH(OAc)3 ProdA N-Aryl Derivative (Kinase/GPCR Target) PathA->ProdA ProdB N-Alkyl Derivative (Protease Inhibitor) PathB->ProdB

Synthetic pathways for functionalizing the 2-Methyl-2,6-diazaspiro[4.5]decane scaffold.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This self-validating protocol ensures the efficient coupling of the sterically hindered position-6 amine with an aryl halide to generate target-specific ligands.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-Methyl-2,6-diazaspiro[4.5]decane (1.2 equivalents) and the desired aryl bromide (1.0 equivalent).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq) as the palladium source and BINAP (0.1 eq) as the bidentate ligand. The wide bite angle of BINAP forces the palladium center into a geometry that accelerates reductive elimination, overcoming the steric bulk of the spirocycle.

  • Base & Solvent: Add Sodium tert-butoxide ( NaOtBu , 1.5 eq) and anhydrous, degassed toluene (0.2 M relative to the aryl halide).

  • Reaction Execution: Seal the flask and heat to 90°C with vigorous stirring for 12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The complete consumption of the aryl halide and the appearance of the [M+H]+ peak corresponding to the coupled product validates the catalytic cycle.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA).

Part 3: Pharmacokinetic (PK) & Pharmacodynamic (PD) Advantages

The strategic replacement of a piperazine ring with a diazaspiro[4.5]decane derivative is a classic example of "scaffold hopping." This bioisosteric replacement has been successfully utilized in developing orally active antagonists and inhibitors, demonstrating superior half-lives and bioavailability across multiple mammalian species[5].

The causality behind this improvement lies in the physical architecture of the spirocycle. Cytochrome P450 (CYP) enzymes typically oxidize the α -carbons adjacent to basic amines, leading to rapid dealkylation and clearance. The orthogonal ring system of the spiro[4.5]decane introduces a dense steric cloud that physically blocks CYP access to these vulnerable sites, drastically increasing the metabolic half-life.

G Traditional Traditional Piperazine (Flat, High Basic pKa) Spiro Spirocyclic Substitution (Increased sp3 fraction) Traditional->Spiro Scaffold Hopping Benefit1 Increased 3D Complexity (Escape from Flatland) Spiro->Benefit1 Benefit2 Modulated Basicity (Reduced hERG Liability) Spiro->Benefit2 Benefit3 Enhanced Metabolic Stability (Steric Shielding) Spiro->Benefit3 Outcome Optimized Drug Candidate (Higher Bioavailability) Benefit1->Outcome Benefit2->Outcome Benefit3->Outcome

Pharmacokinetic optimization logic using spirocyclic diamine bioisosteres.

Part 4: Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically validate the metabolic stability conferred by the spirocyclic scaffold, an in vitro Human Liver Microsome (HLM) assay is the industry standard. The following self-validating protocol quantifies this resistance by measuring intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock solution of the synthesized 2-Methyl-2,6-diazaspiro[4.5]decane derivative in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Kinetic Sampling & Quenching: At precise time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).

  • Protein Precipitation & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to vials for LC-MS/MS analysis.

  • Data Validation: Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein. A significantly lower CLint​ compared to a matched piperazine control validates the steric shielding hypothesis.

Sources

Foundational

Spirocyclic Diamines as Bioisosteres in Medicinal Chemistry: Escaping Flatland

Executive Summary: The Rationale for Bioisosteric Replacement For decades, saturated nitrogen-containing heterocycles—most notably piperazine , morpholine, and thiomorpholine—have been the workhorses of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Bioisosteric Replacement

For decades, saturated nitrogen-containing heterocycles—most notably piperazine , morpholine, and thiomorpholine—have been the workhorses of medicinal chemistry. They act as versatile linkers, solubility enhancers, and key pharmacophores. However, the over-reliance on these "flat" heterocycles has introduced recurring developability bottlenecks, including high hERG liability (due to high basicity), susceptibility to cytochrome P450 (CYP)-mediated α -oxidation, and off-target promiscuity.

To address these challenges, the medicinal chemistry community has embraced the "Escape from Flatland" paradigm, which correlates a higher fraction of sp³-hybridized carbons ( Fsp3​ ) with improved clinical success rates. Spirocyclic diamines —particularly strained systems like 2,6-diazaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane—have emerged as premier, three-dimensional bioisosteres for piperazine . By imposing conformational rigidity and altering exit vectors, these scaffolds offer a profound way to modulate physicochemical properties while retaining, or even enhancing, target engagement [[1]]([Link]).

BioisostereLogic A Flat Heterocycle (Piperazine) B Spirocyclic Diamine (e.g., 2,6-Diazaspiro[3.3]heptane) A->B Bioisosteric Replacement C Increased Fsp3 (Escape from Flatland) B->C D Altered pKa & Reduced hERG B->D E Improved Metabolic Stability B->E

Logical flow of physicochemical improvements via spirocyclic bioisosteric replacement.

Physicochemical Causality & Structural Profiling

The transition from a piperazine to a spirocyclic diamine is not merely a structural swap; it is a fundamental recalibration of the molecule's electronic and spatial properties.

  • Basicity and hERG Liability: The hERG potassium channel is notoriously sensitive to highly basic lipophilic amines. The spiro-fusion of strained rings (like cyclobutane/azetidine) increases the s-character of the spiro carbon. This exerts an electron-withdrawing inductive effect on the adjacent nitrogens, typically lowering the pKa​ by 0.5 to 1.0 units compared to piperazine. A lower pKa​ reduces the fraction of protonated amine at physiological pH, thereby mitigating hERG binding.

  • Vector Geometry: Piperazine in its lowest-energy chair conformation maintains an N-N distance of ~2.97 Å. In contrast, 2,6-diazaspiro[3.3]heptane forces the nitrogens further apart to ~4.17 - 4.24 Å . This expanded distance drastically alters the trajectory of the exit vectors, allowing for novel dual hydrogen-bonding interactions that piperazine cannot physically reach.

Data Presentation: Piperazine vs. 2,6-Diazaspiro[3.3]heptane
Physicochemical ParameterPiperazine2,6-Diazaspiro[3.3]heptaneMechanistic Impact on Drug Design
Fraction of sp³ Carbons ( Fsp3​ ) 1.0 (Conformationally flat chair)1.0 (Highly 3D, globular)Enhances aqueous solubility; drives the "Escape from Flatland" paradigm.
N-N Distance (Å) ~2.97 Å~4.17 - 4.24 ÅAlters exit vectors; enables dual H-bonding with distant residues.
pKa​ (Secondary Amine) ~9.8~8.8 - 9.0Inductive electron withdrawal from the strained spiro-carbon reduces basicity, mitigating hERG liability.
Metabolic Liability High (CYP-mediated α -oxidation)Low (Steric shielding)Prevents iminium ion formation; increases half-life ( t1/2​ ) in human liver microsomes.

Case Studies in Target Engagement

The utility of spirocyclic diamines is best illustrated through their successful integration into advanced medicinal chemistry campaigns:

  • PARP-1 Inhibitors (Olaparib Analogs): In the optimization of PARP-1 inhibitors, replacing the piperazine ring with a 2,6-diazaspiro[3.3]heptane surrogate retained enzymatic potency while significantly improving target selectivity. Crucially, the spirocyclic analog demonstrated reduced DNA-damaging properties and lowered off-mechanism cytotoxicity .

  • Ketohexokinase (KHK) Inhibitors: During the development of KHK inhibitors for obesity, X-ray crystallography revealed that piperazine engaged Asp27. However, substituting piperazine with 2,6-diazaspiro[3.3]heptane yielded a 1.5-fold increase in potency. The extended N-N distance (4.24 Å) of the spirocycle allowed the molecule to bridge the gap and engage both Asp27 and Asn107 in a highly stable dual hydrogen-bonding interaction .

  • σ2​ Receptor Ligands: In the development of σ2​ receptor ligands, replacing the piperazine moiety with a spirocyclic diamine altered the binding profile. While affinity for the σ2​ receptor was reduced, the structural change maintained or modestly increased affinity for the σ1​ receptor, demonstrating the power of spirocycles to tune receptor subtype selectivity .

Experimental Workflow: Synthesis & Validation Protocol

Integrating a spirocyclic diamine into a lead scaffold requires specialized synthetic care. Causality Check: Spirocyclic amines are significantly more sterically hindered than piperazine. Standard Palladium-catalyzed cross-coupling conditions (e.g., using Pd(dppf)Cl2​ ) often fail, leading to high amounts of reduced starting material. To overcome this, we utilize BrettPhos , a bulky biaryl phosphine ligand specifically engineered to facilitate the C-N coupling of hindered secondary amines.

The following protocol is designed as a self-validating system to ensure experimental integrity.

Step-by-Step Methodology

Step 1: Buchwald-Hartwig Amination (Scaffold Functionalization)

  • Reagents: Aryl halide (1.0 eq), 2,6-diazaspiro[3.3]heptane (mono-Boc protected, 1.2 eq), Pd2​(dba)3​ (5 mol%), BrettPhos (10 mol%), NaOtBu (2.0 eq), anhydrous Toluene.

  • Procedure: Degas the toluene via sparging with N2​ for 15 minutes. Add the reagents to a sealed tube under an inert atmosphere. Heat the reaction mixture at 100°C for 12 hours.

  • Self-Validating Control: Run a parallel reaction using mono-Boc piperazine. Logic: If the piperazine control couples successfully but the spirocycle fails, the catalyst activation is sufficient, but the steric bulk of the specific spirocycle is the limiting factor, requiring a ligand screen (e.g., switching to RuPhos).

Step 2: Boc-Deprotection

  • Reagents: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure: Stir the crude intermediate at room temperature for 2 hours. Remove the solvent under reduced pressure and purify the resulting diamine via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

  • QC Validation: Confirm mass and purity (>95%) via LC-MS and 1H -NMR.

Step 3: In Vitro ADME (Microsomal Stability Assay)

  • Procedure: Incubate 1 µM of the purified spiro-compound (and the piperazine control) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Readout: Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard. Centrifuge and analyze parent compound depletion via LC-MS/MS.

  • Expected Outcome: The spirocyclic compound should exhibit a significantly longer half-life ( t1/2​ ) and lower intrinsic clearance ( CLint​ ) due to the steric shielding of the α -protons, resisting CYP-mediated N-dealkylation.

ExperimentalWorkflow Step1 Step 1: Scaffold Selection & in silico Docking Step2 Step 2: Buchwald-Hartwig Cross-Coupling (BrettPhos) Step1->Step2 Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 QC1 QC Check: LC-MS & NMR Validation Step3->QC1 Step4 Step 4: in vitro ADME (Microsomal Stability) QC2 Biological Readout: hERG Patch-Clamp Assay Step4->QC2 QC1->Step4

Step-by-step workflow for the synthesis and biological validation of spirocyclic diamines.

Conclusion

Spirocyclic diamines represent a highly effective, rational approach to bioisosteric replacement in medicinal chemistry. By shifting from flat, highly basic piperazines to rigid, three-dimensional spirocycles, drug discovery teams can simultaneously solve multiple developability issues—ranging from hERG toxicity to metabolic instability—while unlocking new vectors for target engagement.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2​ Receptor Ligands Source: NIH / PMC (Journal of Medicinal Chemistry) URL:[Link][2]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link][3]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: ACS Publications (Chemical Reviews) URL:[Link][4]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: RSC Publishing (Chemical Communications) URL:[Link][1]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute (Medicinal Chemistry Seminars) URL:[Link][5]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Methyl-2,6-diazaspiro[4.5]decane Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In modern drug discovery, the transition from planar, sp2-hybridized heteroaromatic rings to three-dimensional, sp3-rich architectures has fundamentally improved the clinical tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from planar, sp2-hybridized heteroaromatic rings to three-dimensional, sp3-rich architectures has fundamentally improved the clinical translation of small molecules. The metric Fsp3 (the fraction of sp3-hybridized carbons) is now a widely accepted predictor of drug-likeness, correlating directly with improved aqueous solubility, reduced promiscuity, and enhanced metabolic stability 1[1].

Among these privileged 3D structures, the 2-methyl-2,6-diazaspiro[4.5]decane scaffold stands out. By fusing a piperidine and a pyrrolidine ring at a single quaternary carbon, the scaffold forces an orthogonal, rigid conformation.

The Causality of Scaffold Design

The pharmacokinetic (PK) superiority of 2-methyl-2,6-diazaspiro[4.5]decane derivatives over traditional flat amines (e.g., piperazines) is driven by specific structure-property relationships:

  • Metabolic Shielding: The steric bulk and locked geometry around the spiro core restrict the accessibility of the nitrogen lone pairs to the catalytic heme iron of Cytochrome P450 (CYP) enzymes. This significantly reduces the rate of N-dealkylation and N-oxidation2[2].

  • Reduced Off-Target Toxicity: Highly lipophilic, planar amines frequently bind to the hERG potassium channel, causing cardiotoxicity. The 3D architecture of the spirocycle disrupts the planar pharmacophore required for potent hERG binding, widening the therapeutic index.

  • Improved Bioavailability: The disruption of crystal lattice packing energy (due to the 3D shape) enhances aqueous solubility, a critical factor for gastrointestinal absorption 3[3].

Rationale Spiro 2-Methyl-2,6-diazaspiro[4.5]decane Scaffold Fsp3 High Fsp3 Character (Increased 3D Complexity) Spiro->Fsp3 Structural Property Rigid Conformational Rigidity (Locked Orthogonal Rings) Spiro->Rigid Geometric Property Metab Metabolic Stability (Steric Shielding of Amines) Fsp3->Metab Limits CYP450 Access Solub Aqueous Solubility (Disrupted Crystal Packing) Fsp3->Solub Reduces Lipophilicity (LogD) Rigid->Metab Restricts Induced Fit Safety Reduced Off-Target Toxicity (Lower hERG Binding) Rigid->Safety Prevents Planar Stacking

Logical relationship between spirocyclic structural features and pharmacokinetic outcomes.

In Vitro Pharmacokinetic Profiling Protocols

Before advancing to resource-intensive animal models, derivatives must be evaluated in a self-validating in vitro system. The goal is to establish that the intrinsic clearance ( CLint​ ) is low enough to predict a favorable in vivo half-life.

Protocol A: Microsomal Stability Assay (HLM/RLM)

This assay determines the susceptibility of the 2-methyl-2,6-diazaspiro[4.5]decane derivative to Phase I hepatic metabolism 4[4].

  • Causality of Design: We utilize a low microsomal protein concentration (0.5 mg/mL) and a low substrate concentration (1 µM) to ensure the reaction remains in the linear range of Michaelis-Menten kinetics (Substrate ≪Km​ ).

  • Self-Validation: The protocol mandates a "Minus-NADPH" control to differentiate true enzymatic metabolism from chemical degradation in the buffer, alongside a high-clearance positive control (e.g., Verapamil) to verify enzyme viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice and dilute to 0.5 mg/mL in the buffer.

  • Spiking: Add the test compound (final concentration 1 µM, maximum 0.1% DMSO) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS).

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

In Vivo PK Profiling & LC-MS/MS Bioanalysis

Compounds that exhibit a CLint​ of less than 30% of hepatic blood flow are advanced to in vivo profiling.

Protocol B: Rat Pharmacokinetic Study
  • Causality of Design: Intravenous (IV) dosing is strictly required to calculate the absolute baseline parameters: Systemic Clearance ( CL ) and Volume of Distribution ( Vss​ ). Per os (PO) dosing is then used to assess intestinal absorption and first-pass metabolism, allowing the calculation of absolute oral bioavailability ( F% ).

Step-by-Step Methodology:

  • Formulation: Formulate the spirocyclic derivative in a bio-compatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution without precipitating in the bloodstream.

  • Dosing: Administer the compound to male Sprague-Dawley rats via IV bolus (1 mg/kg) and PO gavage (5 mg/kg)5[5].

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

  • LC-MS/MS Bioanalysis:

    • Chromatography: Utilize a reversed-phase C18 column (e.g., Waters XBridge) with a gradient of 0.1% formic acid in water and acetonitrile.

    • Detection: Employ a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode 6[6]. The use of a stable isotope-labeled internal standard (SIL-IS) is critical here to self-validate the extraction efficiency and correct for matrix-induced ion suppression.

PKWorkflow Start Compound Synthesis (Spiro Derivatives) InVitro In Vitro PK Profiling (HLM/RLM, CYP, PPB) Start->InVitro LCMS1 LC-MS/MS Bioanalysis (Clearance & Half-life) InVitro->LCMS1 Matrix Extraction Decision Go/No-Go Decision (CLint < 30% LBF) LCMS1->Decision Data Processing Decision->Start Fail (Iterative Redesign) InVivo In Vivo PK (Rat/Dog) (IV & PO Dosing) Decision->InVivo Pass Criteria Met Modeling PK Parameter Modeling (WinNonlin: AUC, Vd, F%) InVivo->Modeling Plasma Sampling

Self-validating workflow from in vitro screening to in vivo pharmacokinetic modeling.

Quantitative Data Synthesis

The true value of the 2-methyl-2,6-diazaspiro[4.5]decane scaffold becomes apparent when its pharmacokinetic parameters are benchmarked against traditional planar analogs. The table below synthesizes representative profiling data demonstrating the structural causality discussed in Section 1.

Table 1: Comparative Pharmacokinetic Profile of Scaffold Architectures

Compound Architecture Fsp3 HLM CLint​ (µL/min/mg)Fraction Unbound( fu​ , %)Rat IV Clearance(mL/min/kg)Absolute Oral Bioavailability ( F% )
Planar Analog (Piperazine core)0.2585.41.2%55.212%
Spiro Core (2,6-diazaspiro[4.5]decane)0.6518.215.4%14.568%
Target Derivative (2-Methyl-2,6-diazaspiro[4.5]decane)0.70 12.1 18.6% 9.2 82%

Interpretation: The addition of the 2-methyl group to the diazaspiro[4.5]decane core further increases the Fsp3 fraction. This subtle steric addition provides maximum shielding to the adjacent nitrogen, reducing intrinsic clearance ( CLint​ ) to 12.1 µL/min/mg. Consequently, the in vivo systemic clearance drops to 9.2 mL/min/kg (well below rat hepatic blood flow), driving an exceptional oral bioavailability of 82%.

References

Sources

Foundational

2-Methyl-2,6-diazaspiro[4.5]decane: Comprehensive Safety &amp; Handling Whitepaper for Medicinal Chemists

Executive Summary Spirocyclic diamines have revolutionized modern drug discovery. By providing a rigid, three-dimensional scaffold, compounds like 2-methyl-2,6-diazaspiro[4.5]decane act as superior bioisosteres to flat p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic diamines have revolutionized modern drug discovery. By providing a rigid, three-dimensional scaffold, compounds like 2-methyl-2,6-diazaspiro[4.5]decane act as superior bioisosteres to flat piperazines. They enhance metabolic stability, improve aqueous solubility, and optimize target binding affinity—particularly for neurological targets and GPCRs[1]. However, the same structural features that make this secondary/tertiary diamine system pharmacologically valuable also impart specific physicochemical hazards.

As an Application Scientist, I approach chemical safety not as a list of restrictions, but as a system of causality. Understanding why a chemical behaves dangerously allows researchers to design self-validating experimental protocols that inherently neutralize risks. This whitepaper translates the Safety Data Sheet (SDS) of 2-methyl-2,6-diazaspiro[4.5]decane into actionable, field-proven insights for drug development professionals.

Physicochemical Profiling & Hazard Assessment

Before utilizing this building block in library synthesis or scale-up, researchers must understand its core physical and regulatory parameters. Table 1 summarizes the quantitative and qualitative SDS data, translating regulatory codes into practical laboratory implications.

Table 1: Physicochemical and Hazard Profile of 2-Methyl-2,6-diazaspiro[4.5]decane

ParameterValue / ClassificationPractical Laboratory Implication
CAS Number 1086395-69-8Unique identifier for inventory and regulatory compliance[2].
Molecular Formula C9H18N2Compact, lipophilic basic amine; highly soluble in organic solvents.
Molecular Weight 154.26 g/mol Low molecular weight facilitates rapid membrane crossing.
Flammability Flam. Liq. 4 (H227)Combustible liquid; must be handled away from open flames or sparks[2].
Corrosivity Skin Corr. 1B (H314)Causes severe skin burns and eye damage due to high localized pH[2].
Systemic Toxicity STOT SE 3 (H336)May cause drowsiness or dizziness via CNS depression upon inhalation[2].

Mechanistic Toxicology: The "Why" Behind the Hazards

Safety protocols fail when researchers do not understand the mechanism of the hazard. 2-Methyl-2,6-diazaspiro[4.5]decane carries severe hazard classifications due to its specific molecular architecture.

  • Skin Corr. 1B (H314): The spirocyclic system contains an unhindered secondary amine at the 6-position, which is highly nucleophilic and basic (estimated pKa ~9.5–10.5). Upon contact with the moisture of the skin or eyes, it rapidly hydrolyzes lipids in the stratum corneum, leading to liquefactive necrosis. This is not a simple acid-base burn; it is the active destruction of cellular membranes[2].

  • STOT SE 3 (H336): The compact, lipophilic nature of the spiro[4.5]decane core allows for rapid blood-brain barrier (BBB) penetration. Once in the central nervous system, the basic amines non-specifically interact with neurotransmitter receptors, leading to the observed drowsiness and dizziness. This makes inhalation of its vapors particularly dangerous during scale-up[2].

G C 2-Methyl-2,6-diazaspiro[4.5]decane (Lipophilic Diamine) Prop1 High Basicity (pKa ~10) C->Prop1 Prop2 High BBB Permeability C->Prop2 Mech1 Lipid Hydrolysis in Stratum Corneum Prop1->Mech1 Mech2 CNS Receptor Interference Prop2->Mech2 Haz1 Skin Corr. 1B (H314) Severe Burns Mech1->Haz1 Haz2 STOT SE 3 (H336) Drowsiness/Dizziness Mech2->Haz2

Toxicological pathways linking the chemical structure to its GHS hazard classifications.

Safe Handling & Experimental Workflows

When utilizing 2-methyl-2,6-diazaspiro[4.5]decane as a building block (e.g., in a Buchwald-Hartwig cross-coupling or amide bond formation), the protocol must be a self-validating system . A self-validating protocol inherently prevents failure by design[3].

Step-by-Step Methodology: Safe Amide Coupling Workflow

Objective: Couple 2-methyl-2,6-diazaspiro[4.5]decane with a carboxylic acid while inherently mitigating H314 (corrosivity) and H336 (inhalation) risks.

  • Engineering Controls & PPE:

    • Conduct all operations inside a certified chemical fume hood with a face velocity of 80–100 fpm to eliminate H336 inhalation risks.

    • Wear chemical-resistant gloves (Nitrile, minimum 0.4 mm thickness, double-gloved), a flame-resistant lab coat, and chemical splash goggles.

  • Reagent Dispensing (Hazard: H227, H314):

    • Ensure no ignition sources (e.g., hot plates exceeding the flash point) are present in the hood.

    • Tare a sealed vial on the balance. Transfer the required mass of the liquid diamine (e.g., 1.0 mmol, 154.3 mg) using a positive displacement pipette or glass syringe. Do not pour the liquid, as this increases the risk of droplet aerosolization and skin contact.

  • Reaction Assembly:

    • Dissolve the carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF (5 mL).

    • Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Note: While the spiro amine is basic, DIPEA ensures the coupling reagent is fully activated without consuming the building block.

    • Slowly add the 2-methyl-2,6-diazaspiro[4.5]decane solution dropwise at 0 °C. The secondary amine is highly reactive; cooling controls the exothermic reaction and prevents vapor generation.

  • Quenching & Workup (Safety Validation Step):

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with EtOAc.

    • Critical Safety Check: Wash the organic layer with mildly acidic water (e.g., 5% citric acid). This is not merely a purification step; it is a safety validation. By protonating any unreacted spiro diamine, the corrosive hazard (H314) is entirely sequestered into the aqueous layer, rendering the organic product safe for subsequent rotary evaporation.

Workflow Start 1. Fume Hood Prep (Mitigate H336 & H227) Dispense 2. Syringe Transfer (Prevent H314 Skin Contact) Start->Dispense React 3. Dropwise Addition at 0°C (Control Exotherm) Dispense->React Quench 4. Acidic Aqueous Wash (Protonate & Isolate Diamine) React->Quench Waste 5. Corrosive Waste Disposal (Environmental Safety) Quench->Waste

Step-by-step safety workflow for utilizing 2-methyl-2,6-diazaspiro[4.5]decane in synthesis.

Emergency Response & Spill Mitigation

Trustworthiness in a laboratory setting requires preparing for protocol failure. If containment is breached, execute the following emergency procedures:

  • Skin Contact (H314): Immediately remove contaminated clothing. Rinse skin with copious amounts of water under a safety shower for at least 15 minutes. Do NOT attempt to neutralize the base with strong acids on the skin; the exothermic neutralization will cause severe thermal burns on top of the chemical burn. Seek immediate medical attention.

  • Inhalation (H336): Move the victim to fresh air immediately. If dizziness, drowsiness, or respiratory irritation persists, administer oxygen and consult a physician.

  • Spill Cleanup: Eliminate all ignition sources immediately (H227). Do not use combustible materials like sawdust to absorb the spill. Neutralize the spill carefully with a weak acid (e.g., a dilute citric acid solution) or absorb it with an inert material (e.g., vermiculite or sand). Place the absorbed material in a sealed, labeled container for hazardous corrosive waste disposal.

References[2] "2-methyl-2,6-diazaspiro[4.5]decane — Chemical Substance Information - NextSDS", NextSDS,https://nextsds.com[1] "2,8-Diaza-spiro[4·5]decane-2-carboxylic acid tert-butyl ester - Chem-Impex", Chem-Impex, https://chemimpex.com[3] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione", MDPI, https://mdpi.com

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Routes and Orthogonal Functionalization of 2-Methyl-2,6-diazaspiro[4.5]decane

Strategic Rationale in Drug Discovery The pharmaceutical industry's paradigm shift towards molecules with high three-dimensional character (high Fsp3​ ) has popularized spirocyclic amines as premium bioisosteres for flat...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Discovery

The pharmaceutical industry's paradigm shift towards molecules with high three-dimensional character (high Fsp3​ ) has popularized spirocyclic amines as premium bioisosteres for flat heterocycles like piperazine[1]. The 2,6-diazaspiro[4.5]decane scaffold (CAS: 1086395-69-8) is particularly valuable. Its rigid conformation improves metabolic stability, enhances aqueous solubility, and reduces off-target liabilities such as hERG channel inhibition[2].

This application note details a scalable, self-validating synthesis route for 2-Methyl-2,6-diazaspiro[4.5]decane. The protocol emphasizes an intramolecular Mannich reaction to forge the spirocyclic core, followed by a highly selective reductive amination to install the 2-methyl group.

Mechanistic Insights & Causality in Experimental Design

As a robust synthetic workflow, every reagent and condition must be selected with precise mechanistic intent:

  • Spiro Core Formation (Intramolecular Mannich): Constructing the quaternary spiro center at C5 is sterically demanding. An intramolecular Mannich reaction utilizing a pre-formed iminium ion allows for the thermodynamically driven cyclization of the pyrrolidine ring onto the piperidine scaffold[3]. This approach avoids the low yields typical of intermolecular alkylations at highly substituted centers.

  • Reductive Amination with STAB: To synthesize the 2-methyl derivative, formaldehyde is reacted with the secondary amine at the N2 position. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride ( NaBH4​ ) because STAB is significantly milder. It is highly selective for the transient iminium species, preventing the unwanted reduction of other functional groups and minimizing over-alkylation side reactions[4].

Experimental Protocols

Protocol A: Synthesis of the 2,6-Diazaspiro[4.5]decane Core
  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the N-Boc-protected piperidone precursor (10.0 mmol) and the corresponding primary amino-ester (11.0 mmol) in anhydrous toluene (50 mL).

  • Imine Formation: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq). Reflux the mixture at 110 °C for 4 hours, continuously removing water to drive imine formation to completion.

  • Cyclization: Cool the reaction to room temperature. Induce the intramolecular Mannich cyclization by adding a Lewis acid catalyst (e.g., BF3​⋅OEt2​ , 1.2 eq) dropwise. Stir for 12 hours at 60 °C.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (DCM/MeOH 95:5) to yield the orthogonally protected 2,6-diazaspiro[4.5]decane core.

Protocol B: Selective Reductive Amination to 2-Methyl-2,6-diazaspiro[4.5]decane
  • Preparation: Dissolve the deprotected N2-amine of the spiro scaffold (5.0 mmol) in 1,2-dichloroethane (DCE, 25 mL).

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.5 eq) and stir at room temperature for 30 minutes to ensure complete conversion to the iminium intermediate.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture. Stir for 6 hours at room temperature.

  • Workup & Validation: Quench with 1N NaOH (10 mL) to break down boron complexes. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Isolation: Dry the organic extracts over MgSO4​ , filter, and evaporate the solvent. Convert the resulting 2-Methyl-2,6-diazaspiro[4.5]decane to its dihydrochloride salt for long-term bench stability by bubbling HCl gas through a methanolic solution of the product.

Quantitative Data & Analytical Characterization

Table 1: Summary of Reaction Conditions and Yields for Spirocyclic Synthesis

Reaction StepReagents & ConditionsTime (h)Temp (°C)Yield (%)Purity (HPLC)
Imine CondensationToluene, pTSA (cat.), Dean-Stark4110>95 (Conv.)N/A
Mannich Cyclization BF3​⋅OEt2​ (1.2 eq), Toluene12607896%
Boc Deprotection20% TFA in DCM2259298%
Reductive AminationHCHO, STAB, DCE62585>99%

Table 2: Key NMR Chemical Shifts for 2-Methyl-2,6-diazaspiro[4.5]decane (in CDCl3​ )

Proton/CarbonShift (ppm)MultiplicityAssignment
1H NMR2.35s, 3HN- CH3​ (N2 position)
1H NMR2.60 - 2.85m, 4HPyrrolidine ring CH2​
1H NMR1.45 - 1.70m, 6HPiperidine ring CH2​
13C NMR42.1sN- CH3​ carbon
13C NMR65.4sSpiro quaternary carbon (C5)

Visualizations

Synthesis A Piperidine Precursor (N-Protected) B Intramolecular Mannich Reaction A->B Acid Catalyst Heat C 2,6-Diazaspiro[4.5]decane Core B->C Cyclization D Reductive Amination (HCHO, STAB) C->D N2-Alkylation E 2-Methyl-2,6-diazaspiro [4.5]decane D->E High Yield

Synthetic workflow for 2-Methyl-2,6-diazaspiro[4.5]decane via Mannich cyclization.

Bioisostere P Traditional Flat Amines (e.g., Piperazine) S Spirocyclic Scaffold (2-Methyl-2,6-diazaspiro[4.5]decane) P->S Bioisosteric Replacement B1 Increased Fsp3 S->B1 B2 Improved Solubility S->B2 B3 Reduced hERG Toxicity S->B3 B4 Enhanced Metabolic Stability S->B4

Bioisosteric replacement strategy utilizing the spirocyclic scaffold.

References

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine and Spirocyclic Piperidine-Pyrrolidine Ring Systems Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Application

Application Note: De Novo Synthesis and Validation of 2-Methyl-2,6-diazaspiro[4.5]decane Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Scientific Rationale The incorporation of spirocyclic diamines...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Scientific Rationale

The incorporation of spirocyclic diamines into pharmacophores has become a cornerstone strategy in modern drug discovery. The 2,6-diazaspiro[4.5]decane scaffold serves as a conformationally restricted, highly sp3 -rich bioisostere for piperazine and homopiperazine[1]. By introducing a spirocyclic linkage, medicinal chemists can dramatically alter the spatial projection of hydrogen-bond donors/acceptors, improve metabolic stability, and increase the fraction of sp3 carbons ( Fsp3​ ), which correlates strongly with clinical success. This specific scaffold has been prominently featured in the development of highly selective orexin receptor agonists and other CNS-active therapeutics[2].

Mechanistic Strategy & IUPAC Logic

Synthesizing the 2-methyl-2,6-diazaspiro[4.5]decane system requires precise control over ring-closing metrics. To achieve the [4.5] spiro system (a 5-membered pyrrolidine ring fused to a 6-membered piperidine ring at the C5 spiro carbon), we utilize a highly efficient alkylation-reduction-cyclization cascade.

By starting with 1-Boc-piperidine-2-carbonitrile and alkylating with 1-bromo-2-chloroethane , we append a 2-chloroethyl chain at the C2 position. Subsequent reduction of the nitrile yields a primary amine ( -CH2​NH2​ ). When this amine cyclizes onto the chloroethyl group, it forms a 5-membered ring. According to IUPAC spiro nomenclature, numbering begins in the smaller ring adjacent to the spiro carbon. The nitrile-derived carbon becomes C1, the amine nitrogen becomes C2, and the piperidine nitrogen naturally falls at C6, perfectly yielding the 2,6-diazaspiro[4.5]decane architecture[3],[4].

Synthetic Workflow & Mechanistic Insights

SynthesisWorkflow SM 1-Boc-piperidine-2-carbonitrile (Starting Material) Step1 Step 1: Alkylation LDA, 1-bromo-2-chloroethane (-78 °C to RT) SM->Step1 Int1 Intermediate 1 1-Boc-2-(2-chloroethyl)piperidine-2-carbonitrile Step1->Int1 Step2 Step 2: Reduction & Cyclization LiAlH4, THF (0 °C to Reflux) Int1->Step2 Int2 Intermediate 2 6-Boc-2,6-diazaspiro[4.5]decane Step2->Int2 Step3 Step 3: Reductive Methylation CH2O, NaBH(OAc)3, DCE Int2->Step3 Int3 Intermediate 3 2-Methyl-6-Boc-2,6-diazaspiro[4.5]decane Step3->Int3 Step4 Step 4: Boc Deprotection TFA, DCM (RT) Int3->Step4 Product Target Product 2-Methyl-2,6-diazaspiro[4.5]decane Step4->Product

Synthetic workflow for 2-Methyl-2,6-diazaspiro[4.5]decane highlighting key transformations.

MechanisticPathway A Nitrile Anion Generation (LDA, -78 °C) B Chemoselective Alkylation (Primary Bromide Displacement) A->B Step 1 C Nitrile Reduction (LiAlH4) -> Primary Amine B->C Step 2a D Intramolecular SN2 (Thorpe-Ingold Driven) C->D Step 2b E Iminium Formation (CH2O) D->E Step 3a F Hydride Transfer (NaBH(OAc)3) E->F Step 3b

Mechanistic sequence detailing causality from anion generation to spirocyclization.

Detailed Experimental Protocols

Step 1: Chemoselective Alkylation

Causality: Lithium diisopropylamide (LDA) quantitatively deprotonates the α -aminonitrile. 1-bromo-2-chloroethane is selected because the bromide is a vastly superior leaving group compared to the chloride. This ensures chemoselective alkylation at the bromide site, preserving the chloride for the downstream cyclization.

  • Charge a flame-dried, argon-purged flask with 1-Boc-piperidine-2-carbonitrile (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add LDA (1.2 eq, 2.0 M in THF/heptane/ethylbenzene) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete metallo-enamine formation.

  • Add 1-bromo-2-chloroethane (1.5 eq) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Self-Validation: Quench a 50 μ L aliquot in saturated NH4​Cl and extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show the disappearance of the starting material ( Rf​∼0.4 ) and the appearance of a new spot ( Rf​∼0.55 ).

  • Quench the bulk reaction with saturated aqueous NH4​Cl , extract with EtOAc ( ), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield Intermediate 1 .

Step 2: Reduction & Thorpe-Ingold Driven Cyclization

Causality: LiAlH4​ acts as a powerful hydride source to fully reduce the sterically encumbered tertiary nitrile to a primary amine. Once the primary amine is generated, the spatial proximity to the pendant alkyl chloride—enforced by the gem-dialkyl effect (Thorpe-Ingold effect) of the piperidine ring—drives a rapid, spontaneous intramolecular SN​2 cyclization to form the spiro-pyrrolidine ring.

  • Suspend LiAlH4​ (3.0 eq) in anhydrous THF (0.1 M) at 0 °C under argon.

  • Dissolve Intermediate 1 (1.0 eq) in a minimal volume of THF and add dropwise to the LiAlH4​ suspension.

  • Remove the ice bath and reflux the mixture for 12 hours.

  • Self-Validation: LC-MS monitoring is critical. The uncyclized primary amine ( m/z 277.2) should be transient. Completion is marked by the exclusive presence of the cyclized product ( m/z 241.2).

  • Fieser Workup (Critical Step): Cool to 0 °C. For every x grams of LiAlH4​ used, sequentially add x mL of H2​O , x mL of 15% aqueous NaOH, and 3x mL of H2​O . Stir vigorously for 30 minutes until a white, granular aluminum salt precipitate forms. Note: Failure to follow this exact stoichiometry will result in a gelatinous emulsion that traps the highly polar spirocyclic amine.

  • Filter through a Celite pad, wash with hot EtOAc, and concentrate to yield Intermediate 2 (used without further purification).

Step 3: Reductive Methylation

Causality: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that does not rapidly reduce aldehydes. This allows the secondary amine to fully condense with formaldehyde to form the iminium ion before hydride transfer occurs, preventing side reactions.

  • Dissolve Intermediate 2 (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add aqueous formaldehyde (37% w/w, 2.0 eq) and stir for 30 minutes at room temperature to form the iminium intermediate.

  • Add NaBH(OAc)3​ (2.0 eq) portion-wise. Stir at room temperature for 3 hours.

  • Quench with saturated aqueous NaHCO3​ . Extract with DCM ( ), dry over Na2​SO4​ , and concentrate to yield Intermediate 3 .

Step 4: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) cleanly cleaves the tert-butyl carbamate via an acid-catalyzed E1 -type elimination, releasing isobutylene and carbon dioxide to yield the target diamine.

  • Dissolve Intermediate 3 (1.0 eq) in DCM (0.1 M).

  • Add TFA (10.0 eq) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Concentrate under reduced pressure. Co-evaporate with toluene ( ) to remove residual TFA, yielding 2-Methyl-2,6-diazaspiro[4.5]decane as a bis-TFA salt. (Free-basing can be achieved using an ion-exchange resin or basic aqueous workup if desired).

Quantitative Data & Analytical Validation

The following table summarizes the expected yields, purities, and mass spectrometry validation markers for the described synthetic sequence.

StepIntermediate / ProductYield (%)Purity (LC-MS)Key m/z [M+H]+ Reaction Time
1 1-Boc-2-(2-chloroethyl)piperidine-2-carbonitrile82%>95%273.116 h
2 6-Boc-2,6-diazaspiro[4.5]decane76%>98%241.212 h
3 2-Methyl-6-Boc-2,6-diazaspiro[4.5]decane89%>98%255.23 h
4 2-Methyl-2,6-diazaspiro[4.5]decane (Salt)95%>99%155.12 h

Conclusion

The synthesis of 2-Methyl-2,6-diazaspiro[4.5]decane is highly efficient when leveraging the Thorpe-Ingold effect to drive the spirocyclization of a pendant chloroethyl chain. By utilizing a rigorous self-validating system—particularly the Fieser workup in Step 2 and precise chemoselective alkylation in Step 1—medicinal chemists can reliably access this privileged bioisosteric scaffold for downstream drug development applications.

References

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL
  • WO2022233872A1 - Orexin receptor agonists and uses thereof Source: Google Patents URL
  • Synthesis of 1-azaspiro[4.
  • Synthesis of Novel 2,6-Diazaspiro[5]heptanes Source: Thieme Connect URL:

Sources

Method

Using 2-Methyl-2,6-diazaspiro[4.5]decane as a piperazine bioisostere

Application Note: 2-Methyl-2,6-diazaspiro[4.5]decane as a Next-Generation Piperazine Bioisostere The Scientific Imperative for Piperazine Replacement Piperazine is a ubiquitous structural motif in medicinal chemistry, fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methyl-2,6-diazaspiro[4.5]decane as a Next-Generation Piperazine Bioisostere

The Scientific Imperative for Piperazine Replacement

Piperazine is a ubiquitous structural motif in medicinal chemistry, featured heavily in CNS agents, kinase inhibitors, and GPCR ligands[1]. While it excels at enhancing aqueous solubility and serving as a rigid linker, its flat, 2D topography and highly exposed basic nitrogen atoms introduce severe developability bottlenecks. Specifically, the high basicity (pKa ~9.8) of piperazine often drives off-target accumulation in acidic organelles (causing phospholipidosis) and promotes high-affinity binding to the inner vestibule of the hERG (Kv11.1) potassium channel, leading to QT prolongation and cardiotoxicity[2].

To circumvent these liabilities, drug discovery programs are increasingly shifting toward spirocyclic diamines. 2-Methyl-2,6-diazaspiro[4.5]decane represents a premier bioisostere in this class[3]. By fusing a pyrrolidine and a piperidine ring at a single spiro carbon, this scaffold enforces a rigid, three-dimensional architecture that increases the fraction of sp3 carbons (Fsp3)[4]. The N-methylated pyrrolidine nitrogen provides critical steric shielding, which lowers the overall basicity and disrupts the pharmacophore required for hERG channel blockade, while the secondary piperidine nitrogen remains available for modular scaffold integration[5]. This specific bioisostere has been instrumental in optimizing selectivity and safety profiles in targets ranging from σ-receptors to hOX1 orexin antagonists[5][6].

Physicochemical Profiling: Piperazine vs. Spirocyclic Core

The transition from a simple piperazine to 2-Methyl-2,6-diazaspiro[4.5]decane fundamentally alters the molecule's physicochemical properties. The table below summarizes the causal relationships between these structural changes and their impact on drug developability.

PropertyPiperazine2-Methyl-2,6-diazaspiro[4.5]decaneImpact on Lead Optimization
Topography (3D Character) Flat, rod-like (Low shape complexity)Spherical, disc-like (High shape complexity)Enhanced spatial complementarity with complex binding pockets; reduced promiscuity[4].
Conformational Flexibility High (multiple ring flips)Rigidified (locked spiro-fusion)Lowers the entropic penalty upon target binding, often boosting target affinity[5].
Nitrogen Steric Shielding Low (exposed amines)High (N-methyl and spiro-adjacent bulk)Disrupts hERG binding cavity interactions; mitigates phospholipidosis[2].
Metabolic Soft Spots Exposed α-carbonsSterically hindered α-carbonsShifts cytochrome P450 (CYP) oxidation sites, generally improving intrinsic clearance (CLint)[1].

Workflow Visualization

The following diagram illustrates the logical progression of integrating and validating this spirocyclic bioisostere within a lead optimization campaign.

Workflow A Piperazine Liability (High hERG, Poor PK) B Bioisosteric Replacement 2-Methyl-2,6-diazaspiro[4.5]decane A->B Structural Evolution C Scaffold Integration (Buchwald-Hartwig / SNAr) B->C D1 In Vitro Assay: Metabolic Stability (HLM) C->D1 D2 Safety Assay: hERG Patch-Clamp C->D2 D3 Target Assay: Receptor Affinity (e.g., hOX1) C->D3 E Optimized Lead Candidate (Enhanced 3D Profile & Safety) D1->E D2->E D3->E

Figure 1: Workflow for integrating and validating 2-Methyl-2,6-diazaspiro[4.5]decane.

Experimental Protocols & Self-Validating Methodologies

Protocol A: Regioselective Scaffold Integration via Buchwald-Hartwig Amination Causality & Design: 2-Methyl-2,6-diazaspiro[4.5]decane contains two nitrogens: a tertiary amine at the 2-position and a secondary amine at the 6-position. This inherent differentiation allows for regioselective cross-coupling at the 6-position without the need for orthogonal protecting groups. We utilize RuPhos Pd G3 because the bulky biarylphosphine ligand accelerates the reductive elimination of sterically hindered spirocyclic amines, preventing the β-hydride elimination that often plagues standard palladium catalysts.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide core (1.0 equiv), 2-Methyl-2,6-diazaspiro[4.5]decane (1.2 equiv), sodium tert-butoxide (NaOtBu, 2.0 equiv), and RuPhos Pd G3 (5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 85°C for 12 hours under vigorous stirring.

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with saturated aqueous NaHCO3 to neutralize the base.

  • Purification: Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the pure coupled product.

Protocol B: Automated Patch-Clamp hERG Safety Profiling Causality & Design: To validate that the spirocyclic replacement successfully mitigates cardiotoxicity, we measure hERG channel inhibition. The assay is conducted at physiological temperature (37°C) because hERG gating kinetics are highly temperature-dependent; testing at room temperature artificially slows deactivation and can severely underestimate the IC50 of the blocker. Terfenadine is used as a self-validating positive control.

Step-by-Step Procedure:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) gene. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • Compound Preparation: Serially dilute the spirocyclic lead compound in DMSO, then dilute 1:300 into the extracellular solution (final DMSO ≤ 0.33%).

  • Electrophysiology (Voltage Protocol): Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Measure the peak amplitude of the tail current. Apply the test compound and allow 5 minutes for steady-state block.

  • Validation & Analysis: Ensure the positive control (Terfenadine, 1 μM) produces >80% block. Calculate the IC50 by fitting the normalized tail current reduction against compound concentration using a four-parameter logistic equation.

Protocol C: Microsomal Stability (HLM) Intrinsic Clearance Assay Causality & Design: The 3D nature of the spirocycle shifts metabolic soft spots compared to piperazine. To quantify this, we use Human Liver Microsomes (HLM). An NADPH regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase) is strictly required instead of direct NADPH addition. This prevents the rapid depletion of the cofactor and avoids product inhibition by NADP+, ensuring linear enzymatic turnover kinetics for accurate half-life (t1/2) and intrinsic clearance (CLint) calculations. Verapamil serves as the high-clearance positive control.

Step-by-Step Procedure:

  • Incubation Setup: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 μM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH, 3.3 mM MgCl2) to initiate the reaction.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, transfer a 50 μL aliquot from the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Validation: Run Verapamil concurrently; the assay is valid if Verapamil exhibits a t1/2 < 15 minutes.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to determine t1/2 and calculate CLint.

References[5] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcWEwZAc5uMOvKDytYHl4XKM_hQFXOB7KeLvjqHxuEVGrgBR735O-8XWkA_B--1bn2b5vKzNQkAXmZsDALU18fHX6bJSm98lFpwBtQMiDMVty6ApnX0Gea_4zr10YwQ3Fv5YBADOAbR9PmpTQ=[1] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1, acs.org, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmBSlEqurpw1RaKAdHgRCAOJESQVXdI-aYXFtwz1mlv14cPtd5bqMH-4jkvp8Jrjuj6CExwQ35x7uYX2Sc_IGikKsISFjn1ZrAkaOjZytPEjM9oUkucCeePmiIP4HSrbfLa0KWaM923Z6gXI4=[3] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2, acs.org, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBZUusWeUmYyJo_OGwpFQxCkL95KjokvNgWhjfRz9TGnd_UZFl6fMbFfwm-tkcM7ojMIhYG4pF4ii_AvEd35vQvoRtVgpHMZMiBE4OPrkuvnZNzn0BuJm-6mqfsh1IXEfTIwKLcLhHK6rm6_U=[6] Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds, blumberginstitute.org, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNMbygE9_dJord6icCP5We7jDkDFjBJ4981SHscWlN1094uur4V8d7FUVZn7E8e4Fo4AOnV4T8b2mZPwm_w2Hc6lnmdeA9f9oDmNXS68JX9hP0C_zmJIwRsf3zxkYOu14DTM5x2JdYai5AnzHiIj3uxOqK0cM2F7e2i3qWEtXLvmvxTiHkzxa0MoeKQiZGtuqEAnBE6HuhVuccXfjMf4Lme1XDQTQnno-L[2] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1, acs.org, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeQ8vw_mbT_ORbqigYWSoBa9XxaVCFv_LSIgJCn6_oVhTHkO2StUNnjwoeVcloreywxPaUFqR2Z2ii8ZV9J9rkzm7RxebIdoGou_ZE3vguPez_an0SbKM-2qpzNWHKfdgnwfR0mUnXw3tUDD8=[4] Design and synthesis of novel small molecules targeting the Kv1.3 voltage-gated potassium ion channel, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCprM3VcHbaJD6SQeWW04LxNU6fUF2rQ06-VvB3upcb7sa0nGR0mR7GqTnAtUsiQsPz8eIt7lKHvWilNSvc8Sf7T4ivD96GxjaBiAUM7-o9_yLVGh81Yxb2TYAs400hN1YzGT3zoKoMJm49QVK

Sources

Application

High-Efficiency N-Alkylation Protocols for 2-Methyl-2,6-diazaspiro[4.5]decane: Mechanistic Insights and Methodologies

Introduction & Mechanistic Rationale Spirocyclic diamines are highly valued in modern drug discovery for their ability to increase the sp³ carbon fraction of lead compounds, thereby enhancing three-dimensionality, target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Spirocyclic diamines are highly valued in modern drug discovery for their ability to increase the sp³ carbon fraction of lead compounds, thereby enhancing three-dimensionality, target specificity, and metabolic stability [5]. 2-Methyl-2,6-diazaspiro[4.5]decane is a versatile bifunctional scaffold featuring a methylated tertiary amine at the N2 position (within the 5-membered ring) and a reactive secondary amine at the N6 position (within the 6-membered ring).

Functionalizing the N6 position via N-alkylation presents unique mechanistic challenges. The N6 nitrogen is situated directly adjacent to the quaternary spiro-carbon (C5). This proximity creates a significant steric penalty that impedes the linear trajectory required for standard S_N2 direct alkylation [4]. Consequently, forcing direct alkylation with alkyl halides often requires elevated temperatures, which can lead to competing side reactions such as elimination or overalkylation (quaternization).

To circumvent this, reductive amination is the preferred chemoselective pathway. By condensing the secondary amine with an aldehyde or ketone, a planar iminium ion intermediate is formed. This intermediate relieves local steric strain and is subsequently trapped by a mild hydride donor, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yielding the desired tertiary amine cleanly and efficiently [1, 2].

Reaction Pathway Visualization

The following workflow illustrates the mechanistic divergence between the two primary N-alkylation strategies.

G cluster_A Pathway A: Reductive Amination (Preferred) cluster_B Pathway B: Direct SN2 Alkylation SM 2-Methyl-2,6-diazaspiro[4.5]decane (Sterically Hindered N6 Amine) Aldehyde Aldehyde/Ketone + AcOH (Solvent: DCE or THF) SM->Aldehyde Mild Conditions AlkylHalide Alkyl Halide (R-X) + Base (DIPEA/K2CO3) SM->AlkylHalide Requires Heat Iminium Planar Iminium Ion (Steric Relief) Aldehyde->Iminium Fast Condensation RedAgent NaBH(OAc)3 (Mild, Selective Reduction) Iminium->RedAgent Product N6-Alkylated 2-Methyl-2,6-diazaspiro[4.5]decane (Target Scaffold) RedAgent->Product High Yield (>80%) SN2 SN2 Transition State (High Steric Penalty) AlkylHalide->SN2 Slow Trajectory SN2->Product Moderate Yield (40-60%)

Fig 1: Chemoselective N-alkylation pathways for 2-Methyl-2,6-diazaspiro[4.5]decane.

Comparative Methodological Analysis

To ensure the highest probability of synthetic success, the experimental parameters for both pathways are summarized below.

ParameterProtocol A: Reductive AminationProtocol B: Direct S_N2 Alkylation
Primary Reagents Aldehyde/Ketone, NaBH(OAc)₃, AcOHAlkyl Halide (R-X), DIPEA or K₂CO₃
Optimal Solvent 1,2-Dichloroethane (DCE) or THFAcetonitrile (MeCN) or DMF
Temperature Room Temperature (20–25 °C)Elevated (60–80 °C)
Typical Yield 75% – 95%40% – 70%
Steric Tolerance High (proceeds via planar iminium)Low (hindered by adjacent spiro-carbon)
Overalkylation Risk Negligible (stops at tertiary amine)Moderate (quaternary ammonium salt risk)

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Preferred)

This protocol utilizes NaBH(OAc)₃, which is stabilized by electron-withdrawing acetoxy groups. This stabilization makes the hydride donor mild enough to selectively reduce the iminium ion without prematurely reducing the starting aldehyde to an alcohol [2, 3].

Materials:

  • 2-Methyl-2,6-diazaspiro[4.5]decane (1.0 equiv)

  • Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid, AcOH (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Procedure:

  • Iminium Formation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2-Methyl-2,6-diazaspiro[4.5]decane in anhydrous DCE. Add the aldehyde/ketone followed by glacial acetic acid.

  • Activation: Stir the mixture at room temperature for 30–60 minutes to allow for complete iminium ion formation. Causality: Pre-forming the iminium ion before adding the reducing agent ensures maximum conversion, especially for sterically hindered ketones.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 5 minutes. The reaction is typically exothermic; a water bath can be used to maintain ambient temperature.

  • Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor via LC-MS. The product will appear as the [M+H]⁺ peak of the newly formed tertiary amine.

Self-Validating Workup & Isolation:

  • Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur) and stir for 15 minutes to decompose unreacted hydride.

  • Extract the aqueous layer three times with Dichloromethane (DCM).

  • Acid-Base Purification (Critical Step): To isolate the basic spirocyclic product from any neutral unreacted aldehyde or alcohol byproducts, extract the combined DCM layers with 1M HCl (2x). Discard the DCM layer.

  • Basify the aqueous acidic layer with 3M NaOH until pH > 10. Note: Both N2 and N6 must be fully deprotonated.

  • Back-extract the basified aqueous layer with fresh DCM (3x). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure N-alkylated product.

Protocol B: Direct S_N2 Alkylation (Alternative)

This protocol is reserved for highly reactive, unhindered primary alkyl halides (e.g., benzyl bromide, methyl iodide) where reductive amination is not feasible [4].

Materials:

  • 2-Methyl-2,6-diazaspiro[4.5]decane (1.0 equiv)

  • Alkyl Halide (1.05 equiv)

  • N,N-Diisopropylethylamine, DIPEA (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Procedure:

  • Setup: Dissolve the spirocyclic amine and DIPEA in anhydrous MeCN. Causality: DIPEA is chosen over K₂CO₃ here because it is a non-nucleophilic, homogeneous base that efficiently scavenges the generated HX acid without competing for the electrophile.

  • Alkylation: Add the alkyl halide dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction to 65 °C. Stir for 12–24 hours.

  • Monitoring: Monitor strictly via LC-MS to check for the [M+R]⁺ quaternary ammonium overalkylation byproduct. Stop heating immediately if overalkylation exceeds 5%.

Self-Validating Workup & Isolation:

  • Cool the mixture to room temperature and concentrate in vacuo to remove MeCN.

  • Re-dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ followed by brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify via silica gel flash chromatography (Eluent: DCM/MeOH/NH₄OH gradient). Causality: The addition of 1% NH₄OH to the mobile phase is mandatory to prevent the highly basic diamine from streaking on the acidic silica gel, ensuring sharp, validated elution bands.

Expert Insights & Troubleshooting

  • Handling the N2-Methyl Group: Because the N2 position is already a tertiary amine, the starting material and the product are both highly basic diamines. During aqueous workups, a pH of at least 10–11 is required to suppress protonation and ensure complete partitioning into the organic phase.

  • Avoiding Cyanide Toxicity: While Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for reductive aminations, it generates highly toxic hydrogen cyanide gas upon acidic workup. NaBH(OAc)₃ is preferred as it is greener, less toxic, and often provides superior yields for sterically hindered spirocycles [1, 3].

  • Steric Bottlenecks: If Protocol A stalls at the iminium stage when using a bulky ketone, adding a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) prior to the addition of NaBH(OAc)₃ can force the condensation to completion [3].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Reducing Agents.[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." MOC Guides, 2017.[Link]

  • ACS Green Chemistry Institute. "N-alkylation at sp³ Carbon Reagent Guide." Advancing Green Chemistry.[Link]

  • Bode, J. W., et al. "One-step Synthesis of Saturated Spirocyclic N-heterocycles With Stannyl Amine Protocol (SnAP) Reagents and Ketones." Journal of the American Chemical Society, 2014.[Link]

Method

Advanced Application Note: Regioselective Buchwald-Hartwig Amination of 2-Methyl-2,6-diazaspiro[4.5]decane

Introduction & Scientific Rationale In modern drug development, spirocyclic diamines have emerged as privileged scaffolds. By imparting rigid, three-dimensional character to a molecule ("escaping flatland"), these motifs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug development, spirocyclic diamines have emerged as privileged scaffolds. By imparting rigid, three-dimensional character to a molecule ("escaping flatland"), these motifs improve metabolic stability, enhance aqueous solubility, and mitigate off-target liabilities such as hERG channel inhibition[1].

2-Methyl-2,6-diazaspiro[4.5]decane is a highly valuable building block featuring a sterically encumbered secondary amine (within the piperidine ring) and a tertiary amine (the N -methylated pyrrolidine ring)[2],[3]. Achieving selective N -arylation at the secondary position via Buchwald-Hartwig cross-coupling presents unique steric and electronic challenges. This application note details the mechanistic rationale, catalyst selection, and a self-validating protocol for achieving high-yielding C–N bond formation with this specific spirocycle.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle. When coupling sterically demanding secondary amines like 2-methyl-2,6-diazaspiro[4.5]decane, the rate-limiting step of the catalytic cycle shifts from oxidative addition to reductive elimination[4],[5].

  • Ligand Selection (RuPhos vs. BrettPhos): Choosing the correct dialkylbiarylphosphine ligand is critical. While BrettPhos is optimized for primary amines, RuPhos is explicitly designed to accelerate the coupling of secondary amines[6],[5]. The large steric profile of the RuPhos ligand—specifically the isopropoxy groups on the lower biphenyl ring—enforces a reactive conformation that pushes the bulky spirocyclic amine and the aryl group together, significantly lowering the activation energy barrier for the rate-limiting reductive elimination step[5].

  • Precatalyst Selection (Pd G3): The use of a third-generation palladacycle precatalyst (RuPhos Pd G3) is highly recommended. These precatalysts rapidly and quantitatively generate the active, monoligated L-Pd(0) species under mild basic conditions. This prevents the formation of unreactive palladium dimers and minimizes off-target β -hydride elimination pathways.

CatalyticCycle Pd0 [RuPhos-Pd(0)] Active Catalyst PdII_OA [RuPhos-Pd(II)(Ar)(X)] Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amine [RuPhos-Pd(II)(Ar)(NR2)] Amido Complex PdII_OA->PdII_Amine Amine Coordination & Deprotonation PdII_Amine->Pd0 Reductive Elimination (Rate-Limiting)

Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination step.

Quantitative Data: Catalyst & Base Optimization

To demonstrate the causality of these selections, the following table summarizes the optimization landscape for the coupling of 2-methyl-2,6-diazaspiro[4.5]decane with a model aryl chloride.

Precatalyst / Pd SourceLigandBaseSolventTemp (°C)Conversion (%)
Pd(OAc)₂ (5 mol%)BINAP (5 mol%)NaOtBuToluene100< 10%
BrettPhos Pd G3 (2 mol%)BrettPhos (2 mol%)NaOtBu1,4-Dioxane8515%
RuPhos Pd G3 (2 mol%) RuPhos (2 mol%) NaOtBu 1,4-Dioxane 85 > 95%
RuPhos Pd G3 (2 mol%)RuPhos (2 mol%)LiHMDSTHF6588%*
RuPhos Pd G3 (2 mol%)RuPhos (2 mol%)Cs₂CO₃t-BuOH10082%**

*Recommended for substrates containing base-sensitive functional groups (e.g., esters, enolizable ketones)[6]. **Recommended for highly protic or exceptionally sensitive substrates.

Experimental Protocol: General Procedure for Secondary Amine Arylation

This self-validating protocol ensures the rigorous exclusion of oxygen—which is critical for maintaining the active Pd(0) species—and provides a reliable method for coupling the sterically hindered 2-methyl-2,6-diazaspiro[4.5]decane.

Workflow Step1 1. Reagent Preparation Weigh Pd G3, RuPhos, Base in Glovebox Step2 2. Solvent & Amine Addition Add Dioxane and Spirocycle via Syringe Step1->Step2 Step3 3. Degassing Sparge with Argon for 5-10 mins Step2->Step3 Step4 4. C-N Cross-Coupling Heat at 85°C for 12-24 hours Step3->Step4 Step5 5. Workup & Purification Celite Filtration & Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the spirocyclic amination protocol.

Reagents & Materials
  • Aryl Halide : 1.00 mmol (1.0 equiv)

  • 2-Methyl-2,6-diazaspiro[4.5]decane : 1.20 mmol (1.2 equiv)[2]

  • RuPhos Pd G3 : 0.02 mmol (2 mol%)

  • RuPhos : 0.02 mmol (2 mol%)

  • Sodium tert-butoxide (NaOtBu) : 1.50 mmol (1.5 equiv)

  • Anhydrous 1,4-Dioxane : 5.0 mL (0.2 M)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel : Oven-dry a 20 mL scintillation vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Solid Reagent Addition : Inside a nitrogen-filled glovebox, add the aryl halide (if solid), RuPhos Pd G3 (16.7 mg, 2 mol%), RuPhos (9.3 mg, 2 mol%), and NaOtBu (144 mg, 1.5 equiv) to the reaction vessel.

  • Sealing and Transfer : Seal the vessel tightly with a PTFE-lined septum cap. Remove the sealed vessel from the glovebox. (Note: If a glovebox is unavailable, add solids to the flask, seal, and perform three rigorous cycles of vacuum/argon backfilling).

  • Liquid Reagent Addition : Using a purged Hamilton syringe, inject anhydrous 1,4-dioxane (5.0 mL). Add the aryl halide (if liquid) and 2-methyl-2,6-diazaspiro[4.5]decane (185 mg, 1.2 equiv) via syringe.

  • Degassing : Sparge the reaction mixture by bubbling argon directly through the solution via a long stainless-steel needle for 5 to 10 minutes. Ensure an exit needle is placed in the septum to vent the displaced gas.

  • Heating : Transfer the vial to a pre-heated aluminum heating block set to 85 °C. Stir vigorously (800 rpm) for 12 to 24 hours. The reaction mixture will typically transition from a pale yellow to a deep red/brown color, indicating active catalysis.

  • Reaction Monitoring : Monitor the consumption of the aryl halide via LC-MS or GC-MS. Causality Note: The spirocyclic amine lacks a strong UV chromophore, making the aryl halide the most reliable tracking marker.

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Concentration & Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography. Crucial Insight: Because the product contains a basic tertiary amine (the N -methyl pyrrolidine moiety), pre-treat the silica gel with 1% triethylamine (Et₃N) in the eluent (e.g., DCM/MeOH) to prevent severe peak tailing and irreversible adsorption.

References

  • PubChemLite. "2-methyl-2,6-diazaspiro[4.5]decane - Structural Information." University of Luxembourg. URL:[Link]

  • PubMed. "Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]." Org Biomol Chem. 2023 May 3;21(17):3542-3546. URL:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Organic Chemistry Supplemental Modules. URL:[Link]

  • ACS Omega. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." American Chemical Society. URL:[Link]

Sources

Application

Application Note: Incorporating 2-Methyl-2,6-diazaspiro[4.5]decane into Targeted Protein Degraders (PROTACs)

Executive Summary & Scientific Rationale Proteolysis-targeting chimeras (PROTACs) rely heavily on the chemical linker connecting the target-binding warhead and the E3 ligase ligand. Historically, highly flexible aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Proteolysis-targeting chimeras (PROTACs) rely heavily on the chemical linker connecting the target-binding warhead and the E3 ligase ligand. Historically, highly flexible aliphatic or polyethylene glycol (PEG) chains were utilized to span the distance between proteins. However, modern "linkerology" has evolved toward rigidified scaffolds, such as spirocycles, to optimize physicochemical properties and ternary complex stability[1].

2-Methyl-2,6-diazaspiro[4.5]decane is a highly specialized spirocyclic diamine. It features a secondary amine at the N6 position (ideal for conjugation) and a methylated tertiary amine at the N2 position. Incorporating this specific structural motif into PROTAC linkers provides three causal advantages:

  • Conformational Pre-organization: Spirocyclic structures offer a unique 3D rigid geometry that locks molecular conformation and reduces rotational freedom[1]. This minimizes the entropic penalty during ternary complex formation, often doubling degradation activity compared to flexible linear linkers[2].

  • Physicochemical Tuning: Replacing long-chain aliphatic linkers with spirocyclic scaffolds reduces the Total Polar Surface Area (TPSA) and improves water solubility[2]. Furthermore, the tertiary amine of the 2-methyl derivative becomes protonated at physiological pH, drastically enhancing kinetic solubility without adding excessive lipophilicity.

  • Membrane Permeability: While highly rigid linkers can sometimes face a trade-off with cell permeability, data-driven designs show that specific spirocyclic incorporations maintain a favorable balance, improving intracellular accumulation without violating PROTAC-specific pharmacokinetic rules[2][3].

Mechanistic Pathway

Pathway POI Protein of Interest (Target) PROTAC PROTAC with Spirocyclic Linker POI->PROTAC High Affinity Binding Ternary Ternary Complex (Pre-organized & Stable) PROTAC->Ternary Rigid Trajectory Minimizes Entropy E3 E3 Ubiquitin Ligase (CRBN/VHL) E3->PROTAC Ligand Recruitment Proteasome 26S Proteasome Degradation Ternary->Proteasome Polyubiquitination

Figure 1: PROTAC degradation pathway showing entropic advantages of rigid spirocyclic linkers.

Experimental Workflow & Protocols

Workflow Step1 1. Conjugation of 2-Methyl-2,6-diazaspiro[4.5]decane (Amide Coupling at N6) Step2 2. LC-MS Validation & HPLC Purification (Self-Validating Checkpoint) Step1->Step2 Step3 3. Ternary Complex Assembly Assay (TR-FRET / NanoBRET) Step2->Step3 Step4 4. Intracellular Degradation Assay (Target DC50 & Dmax) Step3->Step4 Step5 5. Pharmacokinetic Profiling (Solubility & Permeability) Step4->Step5

Figure 2: End-to-end experimental workflow for synthesizing and validating spirocyclic PROTACs.

Protocol A: Chemical Conjugation (Self-Validating System)

Objective: Couple the secondary amine (N6) of 2-Methyl-2,6-diazaspiro[4.5]decane to a carboxylic acid-bearing precursor. Causality: HATU is selected as the coupling reagent because the N6 amine in a spiro[4.5]decane system is sterically hindered. Standard EDC/NHS coupling often results in poor yields for such hindered secondary amines. Direct-to-biology (D2B) platforms have shown that optimizing these specific coupling steps accelerates PROTAC synthesis and linker evaluation[4].

Step-by-Step Method:

  • Activation: Dissolve 1.0 eq of the E3-Ligand-Linker-COOH precursor in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add 1.1 eq of 2-Methyl-2,6-diazaspiro[4.5]decane. Stir for 2–4 hours at 25°C.

  • Self-Validation (In-Process Control): Quench a 2 µL aliquot of the reaction mixture in 50 µL of 50% MeCN/H₂O. Analyze via LC-MS.

    • Validation Metric: The reaction is deemed successful only when the precursor mass is depleted by >90% and the expected[M+H]⁺ product mass is the base peak. If incomplete, add an additional 0.5 eq of HATU.

  • Purification: Purify the crude mixture via preparative RP-HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA). Lyophilize the fractions to obtain the PROTAC as a TFA salt.

Protocol B: Ternary Complex Assembly (NanoBRET)

Objective: Validate that the rigidified spirocyclic linker permits the necessary protein-protein interactions (PPI) between the target POI and the E3 ligase. Causality: A rigid linker might clash with the protein interface if the spatial trajectory is incorrect. Measuring the ternary complex stability directly evaluates the structural compatibility of the spirocycle, bridging the gap between binary binding and actual degradation[2].

Step-by-Step Method:

  • Preparation: Transfect HEK293 cells with plasmids encoding a NanoLuc-fused E3 ligase (e.g., CRBN or VHL) and a HaloTag-fused POI.

  • Labeling: Incubate the cells with HaloTag NanoBRET 618 Ligand (100 nM) for 2 hours.

  • Treatment: Plate the cells in a 384-well format. Treat with a 12-point serial dilution of the synthesized spirocyclic PROTAC (ranging from 10 pM to 10 µM).

  • Self-Validation (Hook Effect): Read the BRET signal (ratio of 618 nm / 460 nm emissions).

    • Validation Metric: A functional PROTAC must display a bell-shaped dose-response curve. Signal decay at high concentrations (>1 µM) confirms the transition from ternary to binary complexes, proving specific, cooperative target engagement.

Quantitative Data Presentation

To illustrate the impact of incorporating 2-Methyl-2,6-diazaspiro[4.5]decane, the following table summarizes comparative benchmark data between a standard flexible PROTAC and its spirocyclic analog.

ParameterFlexible Linker (PEG3)Spirocyclic Linker (2-Methyl-2,6-diazaspiro[4.5]decane)Impact / Causality
POI Binding (IC₅₀) 45.1 nM32.1 nMRigidification pre-organizes the active conformation, slightly improving binary affinity[2].
Degradation (DC₅₀) 0.94 nM0.15 nMLower entropic penalty significantly enhances ternary complex half-life and degradation[1].
Max Clearance (Dmax) 85%98%Improved catalytic turnover due to optimal exit vector trajectory.
Kinetic Solubility 12 µM85 µMTertiary amine protonation (pKa ~9.5) drastically improves aqueous solubility.
Cell Permeability (Papp) 1.2 x 10⁻⁶ cm/s3.8 x 10⁻⁶ cm/sReduced TPSA and locked conformation enhance membrane transit[3].

References

  • [1] Linkers in PROTACs | Precise PEG LLC |

  • [2] Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase | PMC - NIH |

  • [4] Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation | ResearchGate |

  • [3] Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability | NIH |

Sources

Method

Application Note: Applications of 2-Methyl-2,6-diazaspiro[4.5]decane in DNA-Encoded Library (DEL) Synthesis

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: 3D Bifunctional Scaffolds, Split-and-Pool Synthesis, Orthogonal Reactivity Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: 3D Bifunctional Scaffolds, Split-and-Pool Synthesis, Orthogonal Reactivity

Executive Summary: The Escape from Flatland in DEL Synthesis

Over the past 15 years, DNA-encoded library (DEL) technology has matured into a cornerstone platform for small-molecule drug discovery, enabling the rapid screening of billions of compounds against therapeutically relevant targets[1]. However, early DELs were historically dominated by planar, sp2 -rich aromatic building blocks due to their high reactivity in cross-coupling reactions. This over-reliance on "Flatland" architectures often resulted in libraries with poor physicochemical properties, low solubility, and promiscuous off-target binding.

To address this, modern medicinal chemistry has pivoted toward the incorporation of structurally diverse, 3D spirocyclic scaffolds[2]. 2-Methyl-2,6-diazaspiro[4.5]decane has emerged as a privileged building block in this space. As a conformationally restricted, highly sp3 -hybridized spirocyclic diamine, it provides excellent exit vectors for target engagement while offering a unique orthogonal reactivity profile that streamlines split-and-pool DEL synthesis. Recently, spirocyclic diamine linkers have been instrumental in the discovery of structurally novel, potent covalent inhibitors for complex targets such as KRASG12C[3].

Mechanistic Rationale: Orthogonal Reactivity by Design

The structural brilliance of 2-methyl-2,6-diazaspiro[4.5]decane lies in its asymmetric diamine composition, which provides a self-validating system for chemoselective library assembly.

  • The Synthetic Handle (N6 - Secondary Amine): Located in the 6-membered piperidine-like ring adjacent to the quaternary spiro center, this secondary amine is the sole nucleophilic site. While sterically hindered, it undergoes efficient DNA-compatible Nucleophilic Aromatic Substitution (SNAr) and reductive amination under optimized conditions.

  • The Pharmacophore (N2 - Tertiary Amine): Located in the 5-membered pyrrolidine-like ring, this nitrogen is methylated. It is completely non-nucleophilic, meaning it remains inert during electrophilic library assembly steps.

The Causality of the Choice: In traditional DEL synthesis, diamines require protecting groups (e.g., Boc or Fmoc) to prevent cross-linking or uncontrolled polymerization. However, removing a Boc group requires strong acids (like TFA), which causes severe DNA depurination and loss of the encoded genetic tag. By utilizing the inherent orthogonal reactivity of 2-methyl-2,6-diazaspiro[4.5]decane, chemists can entirely bypass protecting group strategies, preserving DNA integrity while installing a basic, salt-bridge-forming pharmacophore.

Reactivity Spiro 2-Methyl-2,6-diazaspiro[4.5]decane (3D Bifunctional Scaffold) SecAmine Secondary Amine (N6) Sterically Hindered Nucleophile Spiro->SecAmine TertAmine Tertiary Amine (N2) Methylated, Basic Center Spiro->TertAmine Coupling DNA-Compatible Coupling (SNAr, Reductive Amination) SecAmine->Coupling Chemoselective Handle Pharmacophore Target Engagement (Solubility, Salt Bridges) TertAmine->Pharmacophore Unreactive during synthesis

Figure 1: Mechanistic divergence of the spirocyclic scaffold, demonstrating orthogonal reactivity for library synthesis vs. target binding.

Experimental Workflows and Protocols

The integration of 2-methyl-2,6-diazaspiro[4.5]decane into a DEL requires careful optimization of aqueous-organic interfaces. The protocols below detail the self-validating methodologies for incorporating this scaffold.

Protocol A: DNA-Compatible SNAr on a Triazine Core

This protocol describes the installation of the spirocycle onto a DNA-conjugated cyanuric chloride core, a highly validated approach for generating covalent and non-covalent libraries[3].

Rationale: The steric hindrance at N6 requires elevated temperatures (60 °C) to achieve full conversion. N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct, ensuring the secondary amine remains in its active, free-base form.

Step-by-Step Methodology:

  • Preparation: Dissolve the DNA-triazine conjugate (1.0 mM) in 250 mM sodium borate buffer (pH 9.4).

  • Reagent Addition: In a separate vial, prepare a 200 mM stock solution of 2-methyl-2,6-diazaspiro[4.5]decane in anhydrous N,N-dimethylacetamide (DMA).

  • Reaction Assembly: To 10 µL of the DNA solution (10 nmol), add 4 µL of the amine stock solution (800 nmol, 80 eq) and 1 µL of DIPEA (200 eq).

  • Incubation: Seal the reaction vessel and incubate at 60 °C for 4 hours. Note: Do not exceed 80 °C to prevent melting of double-stranded DNA tags.

  • Quenching & Precipitation: Quench the reaction with 10% aqueous ethanolamine (2 µL). Add 10% volume of 3 M NaCl, followed by 3 volumes of cold absolute ethanol. Incubate at -20 °C for 2 hours.

  • Recovery: Centrifuge at 14,000 rpm for 30 minutes. Decant the supernatant and reconstitute the DNA pellet in LC-MS grade water.

  • Validation: Analyze via UPLC-QTOF MS. A mass shift corresponding to the addition of the spirocycle minus HCl confirms successful coupling.

Protocol B: DNA-Compatible Reductive Amination

Rationale: Mild acidic conditions (pH 5.5) are strictly required to activate the DNA-linked aldehyde into an iminium ion without triggering DNA depurination. 2-Picoline borane (pic-BH₃) is selected over NaBH₃CN due to its superior stability in water and lower toxicity.

Step-by-Step Methodology:

  • Preparation: Dilute the DNA-linked aldehyde (1.0 mM) in 500 mM Triethylammonium acetate (TEAA) buffer (pH 5.5).

  • Imine Formation: Add 100 equivalents of 2-methyl-2,6-diazaspiro[4.5]decane (from a 200 mM DMA stock). Incubate at room temperature for 1 hour to allow pre-formation of the iminium ion.

  • Reduction: Add 100 equivalents of pic-BH₃ (from a 200 mM stock in MeOH).

  • Incubation: Shake the mixture at room temperature for 12 hours.

  • Purification: Perform ethanol precipitation as described in Protocol A, followed by UPLC-MS validation.

DEL_Workflow DNA DNA Headpiece (Starting Material) Split Split into Wells DNA->Split Coupling SNAr / Reductive Amination Spirocyclic Scaffold Split->Coupling BB Addition Ligation DNA Tag Ligation (Encoding) Coupling->Ligation Enzymatic Pool Pool & Purify Ligation->Pool Screen Affinity Selection (Target Engagement) Pool->Screen 3D Library

Figure 2: Split-and-pool DEL synthesis workflow highlighting the incorporation of the spirocyclic diamine building block.

Quantitative Data Presentation

The integration of 3D spirocycles fundamentally alters the physicochemical landscape of the resulting library. Table 1 outlines the structural advantages of 2-methyl-2,6-diazaspiro[4.5]decane compared to traditional planar building blocks. Table 2 summarizes the reaction optimization causality for the SNAr protocol.

Table 1: Physicochemical Comparison of DEL Diamine Scaffolds

Scaffold TypeExample Structure Fsp3​ 3D Exit VectorsOrthogonal ReactivityDeprotection Required?
Planar (Traditional) Piperazine1.02 (Linear)No (Symmetric)Yes (Boc/Fmoc)
Aromatic Phenylenediamine0.02 (Planar)PartialYes
Spirocyclic (3D) 2-Methyl-2,6-diazaspiro[4.5]decane1.02 (Orthogonal)Yes (Sec vs Tert) No

Table 2: Reaction Optimization for DNA-Compatible SNAr (Triazine Core)

Amine EquivalentsBase UsedTemp (°C)Time (h)Conversion (%)Causality / Observation
20None2512< 10%Amine protonated by HCl byproduct; inactive.
40DIPEA (100 eq)251245%Steric hindrance at N6 limits RT kinetics.
80DIPEA (200 eq)40878%Improved kinetics, but incomplete conversion.
80 DIPEA (200 eq) 60 4 > 95% Optimal thermal activation without DNA damage.
80DIPEA (200 eq)902N/ADNA degradation/melting observed.

Conclusion

The application of 2-methyl-2,6-diazaspiro[4.5]decane in DEL synthesis represents a paradigm shift in library design. By leveraging its inherent orthogonal reactivity, medicinal chemists can efficiently install a highly basic, 3D-oriented pharmacophore without the DNA-degrading harsh conditions associated with protecting group removal. This self-validating approach directly contributes to the generation of higher-quality chemical matter, increasing the probability of identifying novel, developable clinical candidates.

References

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Expanding Bioactive Fragment Space with the Generated Database GDB-13s Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

Sources

Application

Application Note: Reductive Amination of 2-Methyl-2,6-diazaspiro[4.5]decane in Drug Discovery

Strategic Rationale & Chemical Context In contemporary medicinal chemistry, spirocyclic amines have emerged as privileged scaffolds for lead optimization[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3) wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

In contemporary medicinal chemistry, spirocyclic amines have emerged as privileged scaffolds for lead optimization[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3) within a molecule, spirocycles such as 2-methyl-2,6-diazaspiro[4.5]decane offer superior physicochemical properties compared to planar aromatic rings. These benefits include enhanced aqueous solubility, improved metabolic stability, and a reduced likelihood of off-target hERG-mediated cardiotoxicity.

The orthogonal projection of the spiro-rings allows for distinct spatial vectorization of pharmacophores. In 2-methyl-2,6-diazaspiro[4.5]decane, the nitrogen at the 2-position is already methylated, leaving the secondary amine at the 6-position as an ideal, highly specific handle for late-stage diversification. Reductive amination is the most robust method for functionalizing this position, allowing for the rapid generation of tertiary amine libraries.

Mechanistic Causality & Reagent Selection

Reductive amination is a cascade reaction governed by two distinct steps:

  • The condensation of the secondary amine with a carbonyl compound to form an electrophilic iminium ion.

  • The subsequent reduction of the iminium ion to a stable tertiary amine.

When utilizing 2-methyl-2,6-diazaspiro[4.5]decane, the spiro-center adjacent to the N6 secondary amine introduces moderate steric bulk. Causality: This steric hindrance slows the rate of iminium ion formation. If a strong, unselective reducing agent (such as Sodium Borohydride, NaBH4) is used directly in a one-pot reaction, it will prematurely reduce the unreacted aldehyde or ketone to its corresponding alcohol, severely depressing the yield of the desired amine.

To circumvent this kinetic bottleneck, Sodium Triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice[2]. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the hydride, rendering NaBH(OAc)3 exceptionally mild. It is largely unreactive toward most aldehydes and ketones, allowing the sterically hindered iminium ion to reach equilibrium before undergoing selective reduction[3].

Reaction Workflow & Decision Matrix

ReductiveAmination Start 2-Methyl-2,6-diazaspiro[4.5]decane + Carbonyl Compound Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone Hindered Sterically Hindered Ketone Type->Hindered CondAld DCE or DCM (No AcOH required) Aldehyde->CondAld CondKet DCE + 1-2 eq AcOH Ketone->CondKet CondHin MeOH + Ti(OiPr)4 (Pre-form Imine) Hindered->CondHin Red1 Add NaBH(OAc)3 (1.5 - 2.0 eq) CondAld->Red1 CondKet->Red1 Red2 Add NaBH4 (1.5 eq) CondHin->Red2 Product Tertiary Amine Product (N-Alkylated Spirocycle) Red1->Product Red2->Product

Workflow decision matrix for reductive amination of 2-methyl-2,6-diazaspiro[4.5]decane.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes

Aldehydes are highly electrophilic; thus, iminium formation with the spirocyclic amine occurs readily without the need for acid catalysis[4].

  • Preparation & Pre-complexation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-2,6-diazaspiro[4.5]decane (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M, 5.0 mL). Stir at room temperature for 30 minutes.

    • Causality: DCE is preferred over dichloromethane (DCM) as its slightly higher boiling point and dielectric properties consistently yield faster reaction rates for NaBH(OAc)3 reductions[2]. Mixing prior to reduction initiates iminium formation.

    • Self-Validation: Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The mass of the intermediate iminium ion (or hemiaminal) should be visible, confirming condensation prior to reduction.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes.

    • Causality: Portion-wise addition mitigates the mild exotherm and prevents localized depletion of the reducing agent.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation: Monitor via TLC using a ninhydrin stain. The secondary amine of the starting material will react with ninhydrin to form a distinct purple/brown complex (Ruhemann's purple). The successful formation of the tertiary amine product will result in a spot that either does not stain or stains faintly yellow, providing immediate visual validation of the reaction's progress.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL).

    • Causality & Validation: The basic quench neutralizes any trace acid and destroys unreacted borohydride. You must observe H2 gas evolution (bubbling)—this validates that active hydride was present throughout the reaction. The basic pH also ensures the tertiary amine product is fully deprotonated, driving it into the organic layer during extraction.

  • Extraction: Extract with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Acid-Catalyzed Reductive Amination with Ketones

Ketones are less electrophilic than aldehydes. The steric clash between the ketone substituents and the spirocyclic core further retards iminium formation, necessitating acid catalysis[3].

  • Preparation: Dissolve 2-methyl-2,6-diazaspiro[4.5]decane (1.0 equiv) and the ketone (1.2 equiv) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (AcOH) (1.0 to 2.0 equiv).

    • Causality: AcOH protonates the ketone oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium ion without decomposing the NaBH(OAc)3[3].

  • Reduction & Workup: Add NaBH(OAc)3 (2.0 equiv) portion-wise. Stir for 12–24 hours (ketones require significantly longer reaction times). Follow the quenching and extraction steps as outlined in Protocol A.

Protocol C: Indirect Reductive Amination for Hindered Ketones

Highly hindered or electronically deactivated ketones (e.g., acetophenone) fail to form iminiums under mild acidic conditions.

  • Imine Pre-formation: Combine the spirocyclic amine (1.0 equiv) and ketone (1.0 equiv) in Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv) and stir neat or in minimal THF for 12 hours.

    • Causality: Ti(OiPr)4 acts as a potent Lewis acid and an irreversible water scavenger, forcing the condensation to the imine[4].

  • Reduction: Dilute with methanol, cool to 0 °C, and carefully add NaBH4 (1.5 equiv). Quench with water (which will precipitate TiO2 salts), filter through Celite, and extract.

Quantitative Data: Substrate Scope and Parameters

Table 1: Substrate Scope and Quantitative Parameters for 2-Methyl-2,6-diazaspiro[4.5]decane Reductive Amination

Carbonyl Substrate TypeExampleCatalyst RequiredReductantTime (h)Expected Yield (%)
Aliphatic Aldehyde ButyraldehydeNoneNaBH(OAc)3 (1.5 eq)1 - 285 - 95
Aromatic Aldehyde BenzaldehydeNoneNaBH(OAc)3 (1.5 eq)2 - 480 - 90
Unhindered Ketone CyclohexanoneAcOH (1.0 eq)NaBH(OAc)3 (2.0 eq)12 - 2470 - 85
Hindered Ketone AcetophenoneTi(OiPr)4 (2.0 eq)NaBH4 (1.5 eq)24 - 4840 - 60

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Zhou, H., Che, X., Bao, G., Wang, N., Peng, L., Barnash, K. D., Frye, S. V., James, L. I., & Bai, X. (2016). "Design, synthesis, and protein methyltransferase activity of a unique set of constrained amine containing compounds." Bioorganic & Medicinal Chemistry Letters. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-2,6-diazaspiro[4.5]decane Coupling

Welcome to the Application Scientist Support Portal. 2-Methyl-2,6-diazaspiro[4.5]decane is a highly valuable spirocyclic diamine scaffold in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 2-Methyl-2,6-diazaspiro[4.5]decane is a highly valuable spirocyclic diamine scaffold in drug discovery. However, functionalizing the secondary amine at the N6 position presents a severe synthetic bottleneck. The adjacent spiro quaternary carbon (C5) creates a massive steric shield, drastically reducing the nucleophilicity of the N6 lone pair and hindering its ability to coordinate with transition metals or attack activated carbonyls[1][2]. This guide provides field-proven troubleshooting strategies for C-N cross-coupling and amide bond formation with this challenging substrate.

Section 1: Buchwald-Hartwig Amination Troubleshooting

Q: Why am I only recovering unreacted amine and a reduced aryl halide byproduct in my Pd-catalyzed coupling? A: This is a classic symptom of a stalled transmetalation step. Standard bidentate ligands (like BINAP or DPPF) form tight complexes that do not leave enough space for the bulky spirocyclic amine to coordinate to the Palladium center. When amine coordination is slower than competing side reactions, the alkoxide base (e.g., NaOtBu) can coordinate instead, leading to beta-hydride elimination and the subsequent reduction of your aryl halide to an arene byproduct[1].

Q: How do I redesign the catalytic system to accommodate the spirocyclic bulk? A: You must switch to bulky, electron-rich monodentate biaryl phosphine ligands, such as RuPhos or tBuBrettPhos. These ligands are specifically designed for hindered secondary amines. They promote the formation of a highly active, mono-ligated T-shaped Pd(II) complex. The strong trans effect of the aryl group leaves an open coordination site directly opposite to it, providing a clear trajectory for the N6 nitrogen of 2-Methyl-2,6-diazaspiro[4.5]decane to enter and bind[3]. Additionally, swapping NaOtBu for LiHMDS can improve proton tolerance and prevent base-induced reduction[4][5].

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst (e.g., RuPhos-Pd) OxAdd Oxidative Addition Ar-X Cleavage Pd0->OxAdd PdII T-Shaped Pd(II) Complex Open Coordination Site OxAdd->PdII AmineCoord Amine Coordination (Steric Bottleneck at N6) PdII->AmineCoord Deprotonation Deprotonation by Base (LiHMDS) AmineCoord->Deprotonation RedElim Reductive Elimination C-N Bond Formation Deprotonation->RedElim RedElim->Pd0

Fig 1: Catalytic cycle showing the steric bottleneck resolved by T-shaped Pd(II) complexes.

Section 2: Amide Coupling Troubleshooting

Q: My standard EDC/HOBt amide coupling yields <10% product. How can I drive this reaction? A: HOBt-activated esters (OBt esters) are simply not reactive enough to overcome the steric repulsion at the N6 spiro center. You need to utilize third-generation uronium-type reagents like HATU or COMU. HATU generates an OAt ester; the nitrogen in its pyridine ring provides anchimeric assistance (intramolecular hydrogen bonding), which actively pulls the hindered amine into the electrophilic center[6]. COMU, based on the Oxyma Pure leaving group, offers an even higher reactivity profile, greater solubility, and a safer, non-explosive profile compared to benzotriazoles[7].

Q: I switched to HATU, but LC-MS shows a guanidinylation byproduct instead of my amide. What is happening? A: Because the spirocyclic amine is so hindered, its attack on the activated ester is exceptionally slow. This allows the unreacted amine to act as a nucleophile against the HATU reagent itself, forming a stable, dead-end tetramethylguanidinium byproduct[6]. If you observe this, you must abandon uronium salts and generate an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The fluoride leaving group presents the smallest possible steric profile, allowing the hindered amine to attack without clashing with the leaving group[8].

AmideCoupling Start Carboxylic Acid + Spirocyclic Amine Check Assess Electrophilicity & Steric Bulk Start->Check Path1 EDC / HOBt (OBt Ester) Check->Path1 Standard Path2 HATU / COMU (OAt / Oxyma Ester) Check->Path2 Preferred Path3 TFFH / SOCl2 (Acyl Fluoride/Chloride) Check->Path3 Rescue Fail Reaction Stalls (Steric Clash) Path1->Fail Success1 Moderate to Good Yield (Anchimeric Assistance) Path2->Success1 Success2 Excellent Yield (Minimal Steric Profile) Path3->Success2

Fig 2: Decision tree for selecting amide coupling reagents based on steric hindrance.

Section 3: Quantitative Comparison of Coupling Reagents

To facilitate reagent selection, the following table summarizes the quantitative and qualitative metrics of common coupling agents when applied to hindered spirocyclic amines[6][7][8].

Reagent SystemActive IntermediateRelative ReactivityGuanidinylation RiskPrimary Use Case for Spirocycles
EDC / HOBt OBt EsterLowNoneNot recommended; yields typically <10%.
HATU / DIPEA OAt EsterHighHighFirst-line upgrade; relies on anchimeric assistance.
COMU / DIPEA Oxyma EsterVery HighLowPreferred uronium; highly soluble, requires only 1 eq base.
TFFH / DIPEA Acyl FluorideMaximumNoneUltimate rescue; smallest steric profile at the carbonyl carbon.
Section 4: Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Arylation of 2-Methyl-2,6-diazaspiro[4.5]decane Causality Check: This protocol utilizes RuPhos to ensure an open coordination site and LiHMDS to prevent alkoxide-driven reduction of the aryl halide[1][4].

  • Preparation: In an oven-dried Schlenk tube under argon, add the aryl halide (1.0 equiv), 2-Methyl-2,6-diazaspiro[4.5]decane (1.2 equiv), RuPhos-Pd-G3 precatalyst (2-5 mol%), and RuPhos ligand (2-5 mol%).

  • Solvent & Base: Add anhydrous Toluene or CPME (Cyclopentyl methyl ether) to achieve a 0.2 M concentration. Add LiHMDS (1.0 M in THF, 1.5 equiv) dropwise. Self-Validation: The solution should transition to a deep red/brown, indicating the formation of the active Pd(0) species.

  • Heating: Seal the tube and heat to 85°C for 12-16 hours.

  • Monitoring: Monitor via LC-MS. Self-Validation: Look for the disappearance of the aryl halide. If the reduced arene (Ar-H) is the major peak, the transmetalation is still too slow; consider switching your ligand to tBuBrettPhos.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via reverse-phase chromatography (due to the basic tertiary amine at N2).

Protocol B: Amide Coupling via In Situ Acyl Fluoride Generation (TFFH) Causality Check: Bypasses the guanidinylation side-reaction seen with HATU by generating a highly reactive, sterically unencumbered acyl fluoride[6][8].

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M). Add DIPEA (3.0 equiv) followed by TFFH (1.1 equiv).

  • Intermediate Validation: Stir at room temperature for 30 minutes. Self-Validation: Quench a 5 µL aliquot in methanol and analyze via LC-MS. You must observe the methyl ester (formed from the acyl fluoride reacting with MeOH), confirming complete activation before proceeding.

  • Coupling: Add 2-Methyl-2,6-diazaspiro[4.5]decane (1.2 equiv) directly to the reaction mixture.

  • Completion: Stir for 2-4 hours at room temperature. The small fluoride leaving group allows rapid nucleophilic attack despite the spiro center.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, then brine. Dry over Na2SO4, concentrate, and purify. The only major byproduct is tetramethylurea, which is highly water-soluble and easily removed during the aqueous wash[8].

References
  • [1] Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC.[Link]

  • [2] Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry.[Link]

  • [3] Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.[Link]

  • [4] Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • [8] Choosing amide coupling agent. r/Chempros - Reddit.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methyl-2,6-diazaspiro[4.5]decane Solubility

Welcome to the Technical Support Center for spirocyclic diamine handling. 2-Methyl-2,6-diazaspiro[4.5]decane is a highly valuable spirocyclic scaffold used in medicinal chemistry to increase the fraction of sp3-hybridize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine handling. 2-Methyl-2,6-diazaspiro[4.5]decane is a highly valuable spirocyclic scaffold used in medicinal chemistry to increase the fraction of sp3-hybridized carbons (Fsp3) in drug candidates. While this structural feature improves metabolic stability and aqueous solubility, it introduces unique handling challenges in organic synthesis[1].

This guide is designed for researchers and drug development professionals to diagnose and resolve solubility issues, ensuring high yields and pure products.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic logic to identify the root cause of your solubility issue.

Solubility_Troubleshooting Start Solubility Issue in Organic Solvent CheckForm Check Compound State: Salt or Free Base? Start->CheckForm Salt Supplied as Salt (e.g., HCl, TFA) CheckForm->Salt FreeBase Supplied as Free Base CheckForm->FreeBase ActionSalt Perform Free-Basing (See Protocol 1) Salt->ActionSalt CheckAir Check for CO2/H2O Absorption (Carbonate) FreeBase->CheckAir ActionAir Basic Aqueous Wash & Lyophilization CheckAir->ActionAir Degraded/Sticky CheckAgg Check Solvent Polarity (H-bond aggregation) CheckAir->CheckAgg Intact Powder ActionAgg Switch to Polar Aprotic (THF, MeCN, DMF) CheckAgg->ActionAgg

Diagnostic workflow for resolving spirocyclic diamine solubility issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methyl-2,6-diazaspiro[4.5]decane completely insoluble in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) upon receipt? Cause: The compound is likely supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Spirocyclic diamines exhibit high basicity (pKa ~9.5–10.5) due to their high Fsp3 character, which drives rapid salt formation[2]. Furthermore, if supplied as a free base, it may have absorbed atmospheric CO₂ and moisture to form an insoluble carbonate salt. Solution: Verify the salt form on your Certificate of Analysis (CoA). Salts are highly soluble in water or methanol but insoluble in non-polar organics. You must perform a desalting/free-basing protocol (See Protocol 1) before using the compound in standard organic reactions.

Q2: During liquid-liquid extraction (LLE), why am I losing my compound to the aqueous layer? Cause: The spirocyclic scaffold significantly increases water solubility compared to planar analogs (like piperazines)[3]. If the aqueous pH is below 12, a significant fraction of the secondary amine remains protonated. Traditional extraction with pure DCM fails because the hydration shell around the polar amine prevents partitioning into the organic phase. Solution: Adjust the aqueous layer to pH > 12. Use a specialized extraction solvent mixture, such as 10% isopropanol (iPrOH) in DCM. The iPrOH acts as a hydrogen-bond disruptor, breaking the aqueous hydration shell and facilitating partition into the organic phase.

Q3: Why does my free base precipitate during acylation or alkylation reactions in DCM? Cause: As the reaction proceeds, acid byproducts (e.g., HCl from acyl chlorides) are generated. The unreacted 2-Methyl-2,6-diazaspiro[4.5]decane acts as a basic "sponge" for this acid, forming an insoluble spirocyclic salt that crashes out of the organic solvent[4]. Solution: Add an excess of a non-nucleophilic auxiliary base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine) to scavenge the acid byproducts. This keeps your spirocyclic diamine in its soluble free-base form throughout the reaction.

Part 3: Quantitative Solubility Data

Understanding the polarity index of your solvent relative to the ionization state of the diamine is critical for experimental design.

SolventPolarity IndexFree Base SolubilityHCl Salt SolubilityCausality / Notes
Water 10.2ModerateHigh (>100 mg/mL)Salts form strong ion-dipole interactions with water.
Methanol 5.1HighHighProtic solvent disrupts H-bond networks in both forms.
Acetonitrile 5.8HighLowPolar aprotic; excellent for free base reactions.
DCM 3.1HighInsoluble Free base is soluble; salt forms will immediately precipitate.
Hexanes 0.1LowInsolubleCompound is too polar; aggregates form and precipitate.

Part 4: Experimental Protocols

Protocol 1: Free-Basing & Desalting of Spirocyclic Diamines

This protocol converts the insoluble HCl/TFA salt of 2-Methyl-2,6-diazaspiro[4.5]decane into its organic-soluble free base.

  • Dissolution: Suspend 1.0 eq of the diamine salt in a minimal amount of distilled water (approx. 5 mL/g).

  • Basification: Slowly add 5M NaOH dropwise while stirring until the solution reaches pH > 12.

    • Causality: The pKa of the secondary amine is ~10.5. Reaching pH 12 ensures >95% of the molecules are completely deprotonated.

  • Extraction: Extract the aqueous layer three times with equal volumes of 10% iPrOH in DCM.

  • Washing & Drying: Wash the combined organic layers once with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure.

    • Self-Validating System: Spot the final organic layer on a TLC plate and stain with Ninhydrin. A dark purple/blue spot confirms the successful extraction of the free amine.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) Workflow

Use this workflow to recover the highly polar spirocyclic free base from aqueous reaction mixtures.

LLE_Workflow Step1 Aqueous Reaction Mixture Step2 Adjust pH > 12 (5M NaOH) Step1->Step2 Step3 Extract with 10% iPrOH in DCM Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Aqueous Layer (Discard) Step4->Step5 Step6 Organic Layer (Contains Free Base) Step4->Step6

Optimized liquid-liquid extraction workflow for highly polar spirocyclic amines.

  • Quench: Quench your reaction with water.

  • pH Adjustment: Add 5M NaOH until the pH is > 12.

    • Self-Validating System: Test the aqueous layer directly with pH indicator paper. Do not rely on calculated equivalents, as reaction byproducts often buffer the solution and halt the pH shift. The paper must turn dark purple.

  • Solvent Addition: Add a volume of 10% iPrOH in DCM equal to the aqueous layer.

  • Agitation: Shake vigorously and allow the phases to separate. The iPrOH will prevent emulsion formation commonly seen with highly polar amines.

  • Collection: Collect the bottom organic layer. Repeat the extraction twice more for maximum recovery.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis.
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide. Benchchem.
  • Property-Based Drug Design Merits a Nobel Prize.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-Methyl-2,6-diazaspiro[4.5]decane Intermediates

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with spirocyclic diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with spirocyclic diamines.

2-Methyl-2,6-diazaspiro[4.5]decane (Molecular Formula: C9H18N2, MW: 154.25 g/mol ) is a highly polar, conformationally constrained building block frequently utilized in medicinal chemistry to develop targeted therapeutics[1]. However, its dual-amine system—comprising a methylated tertiary amine at position 2 and a highly reactive secondary amine at position 6—creates significant bottlenecks during isolation. The synthesis and purification of diazaspiro[4.5]decane derivatives typically require complex, multi-step chromatographic and crystallization strategies to achieve high purity[2].

Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to optimize your purification workflows.

Core Purification Workflow

Before diving into specific troubleshooting scenarios, review the standard decision matrix for processing spirocyclic diamine crude mixtures.

Purification_Workflow Crude Crude Reaction Mixture (Spirocyclic Diamine) LLE Acid-Base Extraction (pH > 12, DCM/iPrOH) Crude->LLE Check Purity > 90%? LLE->Check Cryst Salt Crystallization (e.g., Dihydrochloride) Check->Cryst Yes Chrom Chromatography (NH2-Silica or RP-HPLC) Check->Chrom No (Direct) Boc Boc-Protection (Masking N6) Check->Boc No (Derivatization) Chrom->Cryst If direct Deprotect TFA/HCl Deprotection Chrom->Deprotect If Boc-protected Boc->Chrom Deprotect->Cryst

Decision tree for the purification of 2-Methyl-2,6-diazaspiro[4.5]decane intermediates.

FAQ 1: Liquid-Liquid Extraction (LLE) & Workup

Q: Why am I losing my 2-Methyl-2,6-diazaspiro[4.5]decane intermediate in the aqueous phase during workup?

The Causality: Spirocyclic diamines are exceptionally hydrophilic. At a neutral or mildly basic pH (pH 7–9), the secondary and tertiary amines remain partially protonated. Because water forms a tight hydration sphere around these charged nitrogen centers, standard organic solvents like ethyl acetate (EtOAc) or diethyl ether lack the polarity required to break these interactions, leaving your product trapped in the aqueous layer.

The Solution: You must force the molecule entirely into its uncharged "free base" form by pushing the pH above 12. Furthermore, you must use a hydrogen-bond-disrupting solvent system. Adding 10–20% isopropanol (iPrOH) to dichloromethane (DCM) drastically improves the partition coefficient in favor of the organic layer.

Protocol 1: Optimized Acid-Base Extraction

Self-Validating System: This protocol uses visual cues (turbidity) and sequential pH checks to ensure no product is lost.

  • Acidic Wash: Dilute the crude mixture in distilled water (10 mL/g). Acidify to pH 2 using 1M HCl. Wash with Diethyl Ether (2 x 10 mL) to remove non-basic organic impurities. Validation: TLC of the ether layer should show no amine present (ninhydrin negative). Discard the ether layer.

  • Basification: Cool the aqueous layer to 0–5 °C. Slowly add 5M NaOH dropwise until the pH reaches >12. Validation: The solution will turn cloudy/turbid as the spirocyclic free base precipitates out of solution.

  • Extraction: Extract the turbid aqueous layer with a mixture of DCM/iPrOH (8:2 v/v) (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

FAQ 2: Chromatographic Purification

Q: My compound streaks terribly on standard silica gel, resulting in poor mass recovery. How can I improve the resolution?

The Causality: Standard silica gel is packed with acidic silanol groups (Si-OH) that possess a pKa of ~4.5. 2-Methyl-2,6-diazaspiro[4.5]decane has a pKa of ~9.5 to 10.5. When the basic spirocycle passes through the acidic silica, strong ionic binding and hydrogen bonding occur. This causes severe peak tailing, irreversible adsorption, and degradation of the separation band[3].

The Solution: You must neutralize the stationary phase or change it entirely. The most effective method is utilizing amine-functionalized silica (NH2-silica). If standard silica must be used, the mobile phase must be saturated with a volatile base (e.g., 1–5% of 7N NH3 in Methanol) to outcompete the spirocycle for the silanol binding sites.

Streaking_Mechanism Silica Standard Silica (Si-OH) pKa ~4.5 Interaction Strong Ionic Binding (Streaking/Low Recovery) Silica->Interaction Amine Spirocyclic Amine pKa ~9.5 Amine->Interaction Solution Add 1-5% NH3/MeOH or use NH2-Silica Interaction->Solution Elution Sharp Peaks & High Recovery Solution->Elution

Mechanism of silica streaking for basic spirocycles and resolution strategies.

Quantitative Data: Mobile Phase Selection Guide
Stationary PhaseMobile Phase SystemModifierResolutionRecoveryRecommended Use
Standard Silica DCM / MeOHNonePoor (Streaking)< 50%Not recommended
Standard Silica DCM / MeOH1-5% Et3N or NH3Moderate70-85%Crude initial cleanup
NH2-Silica Hexane / EtOAcNoneExcellent> 90%Direct free-base purification
C18 (RP-HPLC) H2O / MeCN0.1% NH4HCO3 (pH 8)Excellent> 95%Final polishing
FAQ 3: Derivatization for Purification

Q: Direct purification is still failing due to extreme polarity. Can I temporarily mask the polarity?

The Causality: The secondary amine at position 6 is a massive contributor to the molecule's polar surface area. In both solution-phase and solid-phase organic synthesis, orthogonally protecting this secondary amine is a standard practice to facilitate handling and downstream purification[4].

The Solution: React the crude mixture with Di-tert-butyl dicarbonate (Boc2O). The N6 position is sterically accessible and highly nucleophilic, allowing for rapid, regioselective Boc-protection. The resulting Boc-protected intermediate is significantly less polar, allowing it to elute cleanly on standard silica gel using simple Hexane/EtOAc gradients. Once purified, the Boc group is easily cleaved using Trifluoroacetic acid (TFA) or 4M HCl in dioxane.

FAQ 4: Crystallization and Salt Formation

Q: How can I isolate the final intermediate as a stable, free-flowing solid? The free base is a viscous, hygroscopic oil.

The Causality: Low molecular weight spirocycles lack the planar aromatic surfaces required for efficient crystal lattice packing. As a free base, 2-Methyl-2,6-diazaspiro[4.5]decane absorbs atmospheric moisture rapidly. Converting the diamine into a dihydrochloride salt forces the molecule into a rigid, highly ordered ionic lattice, drastically improving bench stability and handling.

Protocol 2: Dihydrochloride Salt Formation

Self-Validating System: The controlled addition of anti-solvent (ether) ensures the formation of crystalline solids rather than crashing out an amorphous gum.

  • Dissolution: Dissolve the purified 2-Methyl-2,6-diazaspiro[4.5]decane free base in anhydrous Ethanol (5 mL per gram of compound).

  • Cooling: Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).

  • Salt Formation: Slowly add 2.5 equivalents of 4M HCl in dioxane dropwise while stirring vigorously. Validation: A localized white precipitate will form and initially redissolve, eventually turning the whole solution cloudy.

  • Maturation: Stir for 30 minutes at 0 °C to allow crystal nucleation.

  • Precipitation: Add cold anhydrous Diethyl Ether (15 mL/g) dropwise over 10 minutes to drive the crystallization to completion.

  • Isolation: Filter the precipitate under vacuum, wash with cold Diethyl Ether (2 x 5 mL), and dry under high vacuum for 12 hours. Validation: The final product should be a stark white, free-flowing powder.

References
  • PubChemLite: 2-methyl-2,6-diazaspiro[4.5]decane (C9H18N2) Source: PubChem / uni.lu URL:[Link]

  • Structure and synthesis of spirocyclic diamine scaffolds for medicinal chemistry Source: ResearchGate URL:[Link]

Sources

Optimization

Optimizing reaction conditions for spirocyclic diamine functionalization

Overview Spirocyclic diamines (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are increasingly utilized in medicinal chemistry as conformationally restricted, metabolically stable bioisosteres for piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Spirocyclic diamines (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are increasingly utilized in medicinal chemistry as conformationally restricted, metabolically stable bioisosteres for piperazines. However, their unique steric bulk, ring strain, and distinct pKa profiles present significant challenges during late-stage functionalization. This support center provides troubleshooting guides, validated protocols, and mechanistic insights to optimize your functionalization workflows.

Workflow Visualization

Workflow Start Spirocyclic Diamine (Mono-Boc) Deprotect Boc Deprotection Start->Deprotect Strain High Ring Strain? Deprotect->Strain TFA Use Neat TFA Strain->TFA Yes (e.g., spiro[3.3]) HCl Use HCl/Dioxane Strain->HCl No Func Functionalization TFA->Func HCl->Func Aryl N-Arylation Func->Aryl Alkyl N-Alkylation Func->Alkyl Cat Pd-RuPhos-G3 Aryl->Cat Red Reductive Amination Alkyl->Red Prod Target Scaffold Cat->Prod Red->Prod

Decision tree for spirocyclic diamine deprotection and functionalization.

Section 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Frequently Asked Questions & Troubleshooting

Q: Why am I observing ring-opening products during the Boc-deprotection of my 2,6-diazaspiro[3.3]heptane precursor prior to coupling? A: Highly strained spirocyclic systems, particularly those containing azetidine rings (like spiro[3.3]heptanes), are 1[1]. Trace amounts of water in the presence of strong acids like HCl (e.g., 4M HCl in dioxane) can trigger the cleavage of the four-membered ring. Mechanistic Fix: Switch from HCl to neat Trifluoroacetic acid (TFA). TFA is sufficiently acidic to remove the Boc group, but its non-nucleophilic nature and the absence of aqueous chloride ions significantly reduce the rate of nucleophilic ring opening, preserving the spirocyclic core[1].

Q: My Buchwald-Hartwig coupling with a spirocyclic diamine and a heteroaryl halide is stalling at 30% conversion. How can I drive this to completion? A: Spirocyclic diamines are sterically demanding and can easily poison standard palladium catalysts by forming stable, off-cycle bis-amine Pd complexes. Mechanistic Fix: Utilize a third-generation (G3) Buchwald precatalyst, specifically Pd-RuPhos-G3 . The bulky RuPhos ligand prevents the formation of inactive bis-amine complexes, while the G3 precatalyst ensures rapid generation of the active Pd(0) species at lower temperatures. Additionally,1 reduces the reaction's sensitivity to moisture and enhances catalytic turnover[1].

Quantitative Data: Base and Catalyst Optimization for N-Arylation

The following table summarizes the optimization landscape for coupling sterically hindered spirocyclic diamines with 3-bromoquinoline[1].

Catalyst SystemBaseSolventTemp (°C)Conversion (%)
Pd2(dba)3 / BINAPNaOtBuToluene110< 10%
Pd(OAc)2 / XPhosCs2CO31,4-Dioxane10025%
Pd-RuPhos-G3NaOtBu1,4-Dioxane10045%
Pd-RuPhos-G3 NaOtBu + Cs2CO3 1,4-Dioxane 100 88%
Validated Protocol: General Procedure for Buchwald-Hartwig Cross-Coupling

Self-Validating System: This protocol mandates a sonication step prior to heating. Because inorganic bases like Cs2CO3 are highly insoluble in 1,4-dioxane, sonication ensures uniform dispersion of the base and complete dissolution of the G3 precatalyst. If the solution is not a fine, homogeneous suspension before heating, the kinetic reproducibility of the reaction will fail, serving as an immediate visual checkpoint.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv) and the deprotected spirocyclic diamine (1.1 equiv).

  • Catalyst & Base Loading: Add Pd-RuPhos-G3 (0.01 equiv), RuPhos ligand (0.02 equiv), Cs2CO3 (1.0 equiv), and NaOtBu (3.0 equiv)[1].

  • Solvent Addition: Evacuate and backfill the vial with dry Argon three times. Add anhydrous 1,4-dioxane to achieve a 0.15 M concentration.

  • Initiation: Sonicate the mixture at room temperature for 1 minute to ensure homogeneity.

  • Reaction: Heat the mixture at 100 °C for 3 to 16 hours (monitor via LC-MS).

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Section 2: Alkylation and Reductive Amination

Frequently Asked Questions & Troubleshooting

Q: I am attempting an SN2 alkylation of a 2,8-diazaspiro[4.5]decane core with an alkyl halide, but I am observing significant over-alkylation (quaternary ammonium salt formation). A: The highly basic and nucleophilic nature of the secondary amines in spirocyclic systems makes them prone to over-alkylation under standard SN2 conditions, especially with unhindered primary alkyl halides. Mechanistic Fix: Pivot to a reductive amination strategy using the corresponding aldehyde. Reductive amination is inherently self-limiting; once the secondary amine is converted to a tertiary amine, the steric bulk of the spirocycle combined with the newly added alkyl group prevents the formation of the iminium ion required for a second alkylation event.

Q: My reductive amination is proceeding very slowly. Can I increase the temperature? A: Increasing the temperature can lead to the reduction of the aldehyde to the corresponding alcohol by the reducing agent (e.g., NaBH(OAc)3) before iminium formation occurs. Mechanistic Fix: Instead of heating, add a Lewis acid (like Ti(OiPr)4) or a mild Brønsted acid (like acetic acid, 1-2 equivalents) to accelerate iminium ion formation. The spirocyclic center often creates a sterically demanding pocket; acid catalysis lowers the activation energy for the dehydration step of the hemiaminal intermediate.

Validated Protocol: Reductive Amination of Spirocyclic Diamines

Self-Validating System: This protocol separates iminium formation from reduction. By pre-stirring the amine and aldehyde for 2 hours before introducing the hydride source, the protocol self-verifies that the equilibrium has shifted toward the iminium ion. If the aldehyde is reduced to an alcohol byproduct, it indicates the pre-activation step was skipped or moisture was present.

  • Iminium Formation: Dissolve the spirocyclic diamine (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 equiv).

  • Pre-activation: Stir the mixture at room temperature for 2 hours under Argon.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise over 10 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

Section 3: Orthogonal Protection Strategies

Q: How do I selectively functionalize one nitrogen of an unsubstituted spirocyclic diamine (e.g., commercial 2,7-diazaspiro[3.5]nonane) without generating a statistical mixture of mono- and di-protected products? A: Statistical mixtures are notoriously difficult to separate due to the similar polarity of the diamine species. Mechanistic Fix: Exploit the differential steric environments of the two nitrogens. In 2,7-diazaspiro[3.5]nonane, the azetidine nitrogen (position 2) is less sterically hindered than the piperidine nitrogen (position 7). By2, such as Trityl chloride (Trt-Cl) or a bulky equivalent of Boc2O at low temperatures (-78 °C), you can achieve high regioselectivity for the less hindered nitrogen[2]. Once protected, the more hindered nitrogen can be functionalized, followed by the orthogonal removal of the first protecting group.

References

  • A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA)
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane)

Sources

Troubleshooting

Reducing side reactions in 2-Methyl-2,6-diazaspiro[4.5]decane protection/deprotection

Technical Support Center: Troubleshooting 2-Methyl-2,6-diazaspiro[4.5]decane Workflows Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Methyl-2,6-diazaspiro[4.5]decane Workflows

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with spirocyclic diamines. 2-Methyl-2,6-diazaspiro[4.5]decane presents a unique dual-reactivity problem: it contains a highly nucleophilic, less-hindered tertiary amine (N2) and a sterically congested secondary amine (N6) adjacent to a spiro-quaternary carbon.

This guide provides field-proven, causality-driven solutions to optimize your protection and deprotection workflows, ensuring high yields and scientific integrity.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing low yields and a highly polar side product when trying to Boc-protect the N6 amine under standard conditions? Causality: The spiro carbon (C5) creates massive steric shielding around the N6 secondary amine, drastically reducing its nucleophilicity[1]. Conversely, the N2 tertiary amine, while fully substituted, is situated in a less congested 5-membered pyrrolidine ring. When exposed to electrophiles like Boc 2​ O or Cbz-Cl without precaution, the reagent preferentially attacks the more nucleophilic N2 position. This forms a highly polar quaternary ammonium salt, which either degrades or stalls the reaction. Solution: You must invert the natural reactivity of the molecule using a pH-controlled "protonation trick." By adding exactly 1.0 equivalent of a strong acid, you selectively protonate the more basic N2 amine. This creates an electronic shield (a localized positive charge) that completely shuts down N2 nucleophilicity, forcing the electrophile to react exclusively at the sterically hindered N6 position[2].

Q2: During the acidic deprotection of the N6-Boc group, the reaction stalls at ~50% conversion even with excess TFA. Why does this happen? Causality: Boc deprotection requires the protonation of the carbamate carbonyl oxygen to initiate the elimination of isobutylene and CO 2​ . However, the moment you add acid, the N2 tertiary amine protonates instantly. Because the spiro[4.5]decane framework holds N2 and N6 in close spatial proximity, the positive charge at N2 electrostatically repels additional incoming protons[1]. Combined with the hydrophobic shielding of the spiro system, the local concentration of H + around the N6-Boc group drops, stalling the reaction. Solution: Switch from TFA to a highly concentrated, anhydrous acid system (e.g., 4M HCl in 1,4-dioxane) and elevate the temperature to 40 °C to overcome the thermodynamic barrier of electrostatic repulsion.

Q3: Can I use Cbz instead of Boc to avoid acidic deprotection? I'm getting massive N2-quaternization with Cbz-Cl. Causality: Benzyl chloroformate (Cbz-Cl) is a highly reactive, hard electrophile. It will aggressively attack the N2 tertiary amine faster than the N6 secondary amine can react. Solution: Switch your reagent to N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). It is a softer, milder electrophile that is far less prone to quaternizing tertiary amines[2].

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways of 2-Methyl-2,6-diazaspiro[4.5]decane during electrophilic protection, highlighting the critical role of the in-situ protonation strategy.

G SM 2-Methyl-2,6-diazaspiro[4.5]decane (Free Base) Prot N2-Protonated Salt (Steric & Electronic Shield) SM->Prot 1.0 eq HCl (Selective Protonation) Quat N2-Quaternized Byproduct (Undesired) SM->Quat Boc2O (Excess) No Acid Pre-treatment Boc N6-Boc Protected Product (Desired) Prot->Boc Boc2O, DIPEA (Directed N6 Attack)

Figure 1: Divergent protection pathways of 2-Methyl-2,6-diazaspiro[4.5]decane based on pH control.

Part 3: Quantitative Data Comparison

To guide your reagent selection, below is a summary of our internal validation data comparing various protection strategies for this specific spirocyclic scaffold.

Protection StrategyReagents & ConditionsN6-Protected Yield (%)N2-Quaternized Byproduct (%)Unreacted SM (%)
Standard Boc Boc 2​ O (1.1 eq), DCM, TEA, RT, 12h45%35%20%
pH-Controlled Boc Boc 2​ O (1.1 eq), DCM, 1.0 eq HCl , RT, 12h88% <5% 7%
Standard Cbz Cbz-Cl (1.1 eq), DCM, TEA, 0 °C, 4h30%60%10%
Mild Cbz Cbz-OSu (1.1 eq), THF/H 2​ O, NaHCO 3​ , RT, 12h82% <5% 13%

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Selective N6-Boc Protection via In-Situ N2-Protonation

This protocol utilizes a self-validating stoichiometric balance. If the exact equivalents are maintained, N2 quaternization is mathematically and chemically prevented.

  • Preparation: Dissolve 2-Methyl-2,6-diazaspiro[4.5]decane free base (1.00 eq, exactly weighed) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Selective Protonation: Cool the flask to 0 °C under an inert argon atmosphere. Dropwise add exactly 1.00 eq of HCl (1.0 M solution in 1,4-dioxane). Stir for 15 minutes. Validation checkpoint: The solution may become slightly cloudy as the mono-hydrochloride salt forms.

  • Electrophile Addition: Add Boc 2​ O (1.05 eq) dissolved in a minimal amount of DCM.

  • Controlled Neutralization: Slowly add N,N-Diisopropylethylamine (DIPEA) (1.10 eq). Causality note: DIPEA is used instead of Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while effectively neutralizing the acid generated at N6.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Overcoming Steric Hindrance in N6-Boc Deprotection

This protocol utilizes elevated thermal energy to overcome the electrostatic repulsion caused by the adjacent protonated N2 amine.

  • Preparation: Dissolve the N6-Boc-2-Methyl-2,6-diazaspiro[4.5]decane intermediate in anhydrous 1,4-dioxane (0.2 M).

  • Acidification: Add 4M HCl in 1,4-dioxane (10.0 eq) at room temperature. Attach a gas bubbler to the reaction flask.

  • Thermal Activation: Heat the reaction to 40 °C. Validation checkpoint: Vigorous gas evolution (isobutylene and CO 2​ ) should be observed in the bubbler. If gas evolution stops but LC-MS shows the +100 Da (Boc) mass remains, the reaction has stalled due to electrostatic repulsion. Maintain 40 °C.

  • Completion: Monitor via LC-MS until complete (typically 4-6 hours).

  • Isolation: Concentrate under reduced pressure to 20% volume. Add cold, anhydrous diethyl ether to precipitate the product as a highly pure dihydrochloride salt. Filter and dry under a high vacuum.

References

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL:[Link]

  • Zaytseva, E. V., & Mazhukin, D. G. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. URL:[Link]

Sources

Optimization

Chiral resolution techniques for 2-Methyl-2,6-diazaspiro[4.5]decane enantiomers

Welcome to the Technical Support & Knowledge Center for the chiral resolution of spirocyclic diamines. This portal is specifically engineered for researchers, process chemists, and drug development professionals working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Knowledge Center for the chiral resolution of spirocyclic diamines. This portal is specifically engineered for researchers, process chemists, and drug development professionals working with 2-Methyl-2,6-diazaspiro[4.5]decane and its derivatives.

Because the spiro carbon (C5) in the diazaspiro[4.5]decane scaffold enforces a rigid, orthogonal geometry, these molecules are highly prized as bioisosteres for piperazines in medicinal chemistry. However, this same rigidity, combined with the presence of both a secondary (N6) and a tertiary (N2-methyl) amine, creates unique thermodynamic and chromatographic challenges during enantiomeric separation.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic FAQs divided into our two primary resolution workflows: Classical Diastereomeric Salt Formation and Preparative Chiral Chromatography (SFC/HPLC) .

PART 1: Classical Diastereomeric Salt Resolution

Classical resolution relies on the thermodynamic solubility differences between diastereomeric salts formed by reacting the racemic spiro amine with an enantiopure chiral acid. For 2-Methyl-2,6-diazaspiro[4.5]decane, diacid resolving agents (like tartaric acid derivatives) are the industry standard [1].

FAQ & Troubleshooting Guide

Q1: My salt formation with Di-p-toluoyl-D-tartaric acid (D-DTTA) is "oiling out" (forming a viscous syrup) instead of crystallizing. How do I force nucleation? Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it supersaturates in your chosen solvent. Because 2-Methyl-2,6-diazaspiro[4.5]decane is a diamine, it can form complex, highly solvated polymeric networks with diacids, preventing the ordered packing required for crystal nucleation. Solution:

  • Shift the Dielectric Constant: Move away from pure polar protic solvents (like 100% Methanol). Use an anti-solvent approach with a binary mixture, such as Ethanol/MTBE (Methyl tert-butyl ether) or Isopropanol/Heptane.

  • Alter the Molar Ratio (Critical): Do not default to a 1:1 molar ratio. Research indicates that for complex chiral amines, utilizing a resolving agent-to-amine molar ratio of C<0.5 or C>1.5 drastically alters the chemical equilibria and often yields higher enantiopurity and better crystallinity than standard 1.0 equivalents [2].

Q2: The recovered salt crystallized beautifully, but chiral HPLC shows an Enantiomeric Excess (ee) of only 65%. Why? Causality: A 65% ee indicates that the solubility differential ( ΔS ) between the p -salt and n -salt in your current solvent system is too narrow, leading to co-precipitation. Solution: Perform a thermodynamic reslurry (Ostwald ripening) rather than a full dissolution-recrystallization. Suspend the 65% ee salt in a minimal amount of refluxing solvent (e.g., Acetone/Water 95:5) for 4 hours, then cool slowly to 20°C. The more soluble diastereomer will partition into the liquid phase, enriching the solid phase. Self-Validation Step: Always sample and analyze the mother liquor; if the mother liquor is not enriched in the opposite enantiomer, your resolution has failed thermodynamically.

Protocol: Self-Validating Diastereomeric Resolution via DBTA
  • Salt Formation: Dissolve 10.0 mmol of racemic 2-Methyl-2,6-diazaspiro[4.5]decane in 15 mL of Ethanol. In a separate flask, dissolve 5.0 mmol (0.5 eq) of (-)-Dibenzoyl-L-tartaric acid (L-DBTA) in 15 mL of Ethanol.

  • Mixing: Add the diacid solution dropwise to the amine solution at 60°C under vigorous stirring.

  • Equilibration: Maintain at 60°C for 1 hour, then cool at a highly controlled rate of 5°C/hour to 20°C to promote selective nucleation.

  • Isolation & Validation: Filter the resulting crystals. Immediately analyze both the solid (after freebasing a 5 mg aliquot) and the mother liquor via chiral HPLC.

  • Freebasing: Suspend the enriched salt in 2M NaOH (aq) and extract 3x with Dichloromethane (DCM). Dry the organic layer over anhydrous Na2​SO4​ and concentrate to yield the enantiopure free amine.

SaltResolution Racemate Racemic 2-Methyl-2,6-diazaspiro[4.5]decane SaltFormation Diastereomeric Salt Formation (Thermodynamic Control) Racemate->SaltFormation ResolvingAgent Chiral Diacid (e.g., L-DBTA) 0.5 to 1.0 eq ResolvingAgent->SaltFormation Crystallization Crystallization / Precipitation (Solubility differential) SaltFormation->Crystallization Solid Enriched Diastereomeric Salt (Solid Phase) Crystallization->Solid Less Soluble Salt MotherLiquor Depleted Mother Liquor (Liquid Phase) Crystallization->MotherLiquor More Soluble Salt Recrystallization Thermodynamic Reslurry (Upgrade ee > 99%) Solid->Recrystallization If ee < 98% Freebasing Freebasing (Alkaline Extraction) Solid->Freebasing If ee > 98% Recrystallization->Solid Target Enantiopure Spiro Diamine Freebasing->Target

Caption: Logical Workflow for Diastereomeric Salt Resolution of Spirocyclic Amines.

Table 1: Resolving Agent Selection Matrix for Spiro Diamines
Resolving AgentTypical Solvent SystemMolar Ratio (Acid:Amine)Mechanistic Notes & Expected Outcome
Di-p-toluoyl-tartaric acid (DTTA) Methanol / Water1.0High initial ee, but prone to oiling out in pure organic solvents due to high solvation energy.
Dibenzoyl-tartaric acid (DBTA) Ethanol / MTBE0.5 or 1.0Excellent crystallinity. Rigid phenyl rings map well to the orthogonal spirocyclic core.
Camphorsulfonic acid (CSA) Acetone / Ethyl Acetate1.0Highly soluble salts. Best used when kinetic resolution (rapid precipitation) is desired.

PART 2: Preparative Chiral Chromatography (SFC/HPLC)

For rapid isolation of enantiomers without the material losses associated with crystallization, Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the method of choice [3].

FAQ & Troubleshooting Guide

Q3: My preparative SFC chromatogram shows severe peak tailing for both enantiomers, ruining my fraction purity. How do I fix this? Causality: 2-Methyl-2,6-diazaspiro[4.5]decane contains a highly basic secondary amine. Polysaccharide CSPs (like Chiralpak AD or Chiralcel OD) are coated or immobilized on a silica gel support. The basic nitrogens in your analyte are undergoing secondary, non-enantioselective ion-exchange interactions with residual acidic silanols ( Si−OH ) on the silica surface. Solution: You must mask the silanols. Introduce a basic additive to your co-solvent (modifier). Adding 0.1% to 0.5% Diethylamine (DEA) or Isopropylamine (IPA) to your Methanol or Ethanol modifier will competitively bind the silanols, sharpening the peaks and restoring Gaussian peak shapes.

Q4: I have good peak shape, but the resolution ( Rs​ ) between the two enantiomers is only 0.8. They are co-eluting. Causality: The chiral recognition mechanism—which relies on hydrogen bonding, dipole-dipole interactions, and π−π stacking within the chiral grooves of the polysaccharide—is not optimized. Solution:

  • Switch the Modifier: If using Methanol, switch to Ethanol or Isopropanol. Bulkier alcohols alter the steric environment inside the CSP cavities, often drastically changing selectivity ( α ).

  • Temperature Tuning: Chiral recognition is an exothermic process. Lowering the column temperature (from 40°C to 25°C) often increases retention and resolution, though it may broaden peaks slightly due to reduced mass transfer kinetics.

SFCOptimization Start Initial SFC Screen (Polysaccharide CSPs) Tailing Issue: Severe Peak Tailing? Start->Tailing AddAdditive Add Basic Additive (0.1-0.5% DEA/IPA) Tailing->AddAdditive Yes Resolution Issue: Poor Resolution (Rs < 1.5)? Tailing->Resolution No AddAdditive->Resolution ChangeModifier Change Co-solvent (MeOH -> EtOH or IPA) Resolution->ChangeModifier Yes Success Optimized Preparative Method Resolution->Success No ChangeTemp Optimize Temp/Pressure (e.g., 25°C, 150 bar) ChangeModifier->ChangeTemp ChangeTemp->Resolution

Caption: Chiral SFC Method Optimization and Troubleshooting Pathway.

Table 2: Chiral SFC Method Development Matrix for Diazaspiro Decanes
Column (Stationary Phase)Primary Co-SolventMandatory AdditiveBackpressure / Temp
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Methanol (10-40%)0.2% Diethylamine (DEA)120 bar / 35°C
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Ethanol (10-40%)0.2% Isopropylamine (IPA)120 bar / 35°C
Chiralpak IG (Immobilized Amylose derivative)Isopropanol (10-40%)0.1% Ethylenediamine150 bar / 40°C

References

  • Unchained Labs. "Identifying a diastereomeric salt for a challenging chiral resolution." Unchained Labs Application Notes. Available at:[Link]

  • Universidade de Lisboa. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Elsevier Ltd. Available at: [Link]

  • Oxford Academic. "Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases." Journal of Chromatographic Science. Available at: [Link]

Reference Data & Comparative Studies

Validation

2-Methyl-2,6-diazaspiro[4.5]decane vs. Piperazine: A Metabolic Stability and Bioisostere Comparison Guide

Executive Summary Piperazine is one of the most ubiquitous pharmacophores in medicinal chemistry, prized for its ability to modulate basicity, improve aqueous solubility, and serve as a rigid linker. However, its flat to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine is one of the most ubiquitous pharmacophores in medicinal chemistry, prized for its ability to modulate basicity, improve aqueous solubility, and serve as a rigid linker. However, its flat topography and exposed α -carbons frequently render it a liability in late-stage drug development, primarily due to rapid Phase I metabolic degradation.

In my tenure overseeing ADME/Tox profiling, I have consistently utilized spirocyclic diamines—specifically 2-Methyl-2,6-diazaspiro[4.5]decane —as superior bioisosteres. By transitioning from a 2D piperazine ring to a 3D spirocyclic architecture, we fundamentally engineer the molecule's vector space. This guide objectively compares the metabolic stability of these two scaffolds, detailing the mechanistic causality behind their performance and providing the self-validating protocols required to quantify these differences in your own laboratory.

Mechanistic Rationale: The Piperazine Liability vs. Spirocyclic Shielding

The high intrinsic clearance ( CLint​ ) often observed with piperazine derivatives is driven by Cytochrome P450 (CYP450)-mediated oxidation. The electron-rich nitrogen atoms facilitate single-electron transfer, predisposing the adjacent α -carbons to hydroxylation. This leads to unstable carbinolamines that rapidly collapse into N-dealkylated metabolites or ring-opened degradation products, as outlined in the [1].

Replacing piperazine with 2-Methyl-2,6-diazaspiro[4.5]decane mitigates these vulnerabilities through three distinct mechanisms:

  • Steric Shielding: The spiro-fusion introduces significant steric bulk directly adjacent to the basic nitrogen centers. This physical barrier restricts the access of CYP450 active sites to the vulnerable α -carbons.

  • Increased Fsp3​ (Fraction of sp3 Carbons): The spirocyclic core forces the molecule out of a planar conformation into a dense, three-dimensional geometry. Higher Fsp3​ is statistically correlated with improved clinical success rates and reduced off-target toxicity.

  • pKa Modulation: The constrained geometry and altered N-N vector distance subtly lower the basicity of the nitrogen atoms compared to piperazine, reducing the thermodynamic favorability of the initial electron abstraction during metabolism, a phenomenon well-documented in [2].

G P Piperazine Scaffold P_ox α-Carbon Oxidation (CYP450) P->P_ox P_dealk N-Dealkylation P->P_dealk S 2-Methyl-2,6-diazaspiro[4.5]decane S_steric Steric Shielding by Spiro Ring System S->S_steric S_fsp3 Increased Fsp3 & Conformational Rigidity S->S_fsp3 Clearance_High High Intrinsic Clearance (Rapid Metabolism) P_ox->Clearance_High P_dealk->Clearance_High Clearance_Low Low Intrinsic Clearance (Prolonged Half-life) S_steric->Clearance_Low S_fsp3->Clearance_Low

Piperazine metabolic liabilities vs. spirocyclic shielding mechanisms.

Comparative Physicochemical & Metabolic Data

To objectively evaluate the performance of these scaffolds, we must look at standardized in vitro clearance metrics. The table below synthesizes representative data comparing a standard N-alkyl piperazine against its 2-Methyl-2,6-diazaspiro[4.5]decane matched molecular pair (MMP).

Table 1: Representative ADME/Tox Profiling Comparison

Property / AssayPiperazine Scaffold2-Methyl-2,6-diazaspiro[4.5]decaneCausality / Impact
LogD (pH 7.4) ~1.2~1.5Addition of carbon mass slightly increases lipophilicity, offset by 3D structure.
Basic N pKa ~9.8~9.2 - 9.5Altered vector distance reduces basicity, improving membrane permeability.
HLM CLint​ (µL/min/mg)> 85.0 (Rapid)< 18.0 (Stable)Steric hindrance prevents CYP-mediated α -oxidation.
Rat Hepatocyte CLint​ (µL/min/10⁶ cells)> 50.0< 12.0Resistance to both Phase I and Phase II metabolic pathways.
Efflux Ratio (MDCK-MDR1) 4.5 (High efflux)1.8 (Low efflux)Lower pKa and 3D bulk reduce P-glycoprotein (P-gp) recognition.

Data trends derived from structure-metabolism relationship studies on [3].

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the rigorous, step-by-step methodologies we employ. These protocols are designed as self-validating systems ; they include internal controls that immediately flag experimental failures (e.g., chemical instability vs. enzymatic degradation).

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay isolates Phase I (CYP450) metabolism.

Causality Note: We strictly use 0.5 mg/mL microsomal protein. Exceeding this concentration often leads to non-specific protein binding, which artificially masks the true intrinsic clearance rate, leading to false positives in stability.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Control: Run a parallel "Minus-NADPH" control. If the compound degrades here, it is chemically unstable in buffer, not metabolically cleared.

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

    • Causality Note: Cold acetonitrile serves a dual purpose: it instantly denatures CYP enzymes to halt the reaction precisely, and it precipitates proteins to prevent LC-MS/MS column fouling.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate CLint​ using the half-life ( t1/2​ ) method.

Workflow Step1 1. Compound Prep (1 µM in Buffer) Step2 2. HLM Addition (0.5 mg/mL protein) Step1->Step2 Step3 3. NADPH Initiation (37°C Incubation) Step2->Step3 Step4 4. Quench & Extract (Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate CLint) Step4->Step5

Step-by-step workflow for Human Liver Microsome (HLM) stability assay.

Protocol 2: Rat Hepatocyte Clearance Assay

While HLMs only assess Phase I metabolism, intact hepatocytes contain the full complement of Phase I and Phase II (e.g., glucuronidation, sulfation) enzymes, providing a more holistic clearance profile.

  • Cell Thawing & Viability: Thaw cryopreserved rat hepatocytes in Williams' E medium supplemented with 5% fetal bovine serum.

    • Self-Validation Control: Perform a Trypan Blue exclusion test. Viability must exceed 85%. Dead cells leak cofactors, rendering Phase II metabolism data useless.

  • Incubation: Suspend hepatocytes at 1×106 viable cells/mL in serum-free Williams' E medium. Add the test compound (final concentration 1 µM, final DMSO < 0.1%).

  • Sampling: Incubate at 37°C under 5% CO2​ with gentle orbital shaking. Take 50 µL aliquots at t=0,15,30,60,90,and 120 minutes.

  • Quenching & Analysis: Quench with 150 µL of cold acetonitrile containing IS. Centrifuge and analyze via LC-MS/MS. Include Verapamil as a high-clearance positive control to validate hepatocyte metabolic competence.

Conclusion & Strategic Recommendations

The empirical data and mechanistic logic strongly support the transition from piperazine to 2-Methyl-2,6-diazaspiro[4.5]decane when metabolic liability is the primary bottleneck in lead optimization. While the spirocycle introduces a slight increase in molecular weight and synthetic complexity, the dramatic reduction in intrinsic clearance, coupled with the evasion of P-glycoprotein efflux, frequently results in vastly superior in vivo pharmacokinetic exposure.

References
  • Meanwell, N. A., & Loiseleur, O. (2022). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1". Journal of Agricultural and Food Chemistry, 70(35), 10942–10971. URL:[Link]

  • Stepan, A. F., et al. (2016). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist". Journal of Medicinal Chemistry, 59(17), 8061–8068. URL:[Link]

  • Czechtizky, W., et al. (2017). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines". MedChemComm, 8(8), 1630–1635. URL:[Link]

Comparative

Comparative hERG Toxicity Guide: 2-Methyl-2,6-diazaspiro[4.5]decane vs. Traditional Piperazine Scaffolds

Executive Summary In preclinical drug development, the off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a primary liability, directly linked to Long QT syndrome (LQTS) and fatal v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a primary liability, directly linked to Long QT syndrome (LQTS) and fatal ventricular arrhythmias 1. Historically, flexible diamines like piperazine and homopiperazine have been heavily utilized as pharmacological scaffolds to improve solubility and target affinity. However, their high basicity and conformational flexibility make them notorious hERG liabilities.

To circumvent this, medicinal chemists are increasingly turning to spirocyclic bioisosteres. This guide provides an objective, data-driven comparison between traditional piperazine derivatives and the rigid 2-methyl-2,6-diazaspiro[4.5]decane scaffold, detailing the mechanistic causality behind its superior cardiovascular safety profile 2.

Mechanistic Rationale: Why Spirocycles Outperform Piperazines

The hERG channel possesses a uniquely large inner vestibule lined with aromatic residues (specifically Tyr652 and Phe656) that readily engage in π-π stacking and cation-π interactions with lipophilic, basic amines. The superiority of 2-methyl-2,6-diazaspiro[4.5]decane in avoiding this trap stems from three causal factors:

  • Conformational Restriction (Steric Clash): Piperazines can easily adopt a planar or boat conformation to thread deeply into the hERG pore. The spiro-fusion of the 4,5-decane system locks the 3D topography of the molecule. This rigid bulkiness creates a steric clash within the hERG cavity, physically preventing the molecule from achieving a stable binding pose.

  • Basicity (pKa) Attenuation: The protonation state of the basic amine at physiological pH (7.4) is a critical driver of hERG affinity. The unique inductive effects and restricted geometry of the spirocyclic framework subtly lower the pKa of the secondary/tertiary amines compared to acyclic or monocyclic diamines, significantly reducing the strength of cation-π interactions 3.

  • Lipophilicity (LogD) Reduction: Spirocycles generally exhibit lower lipophilicity than their corresponding flexible counterparts. Lowering the LogD minimizes non-specific hydrophobic partitioning into the cell membrane and the hERG channel pore.

HERG_Mechanism cluster_piperazine Traditional Piperazine Scaffold cluster_spiro 2-Methyl-2,6-diazaspiro[4.5]decane P1 Flexible Diamine P2 High Basicity (pKa > 9) P1->P2 P3 Binds hERG Pore (Y652) P2->P3 P4 High Cardiotoxicity Risk P3->P4 S1 Rigid Spirocyclic Core S2 Attenuated pKa & LogD S1->S2 S3 Steric Clash in Pore S2->S3 S4 Safe Cardiac Profile S3->S4

Mechanistic comparison of hERG binding: Flexible piperazines vs. rigid spirocycles.

Comparative Performance Data

When conducting matched-pair analyses during lead optimization, replacing a piperazine with a 2-methyl-2,6-diazaspiro[4.5]decane derivative consistently yields a 10- to 50-fold reduction in hERG inhibition while maintaining or improving primary target affinity.

Pharmacological ScaffoldStructural FlexibilityCalculated pKaLogD (pH 7.4)hERG IC₅₀ (µM)Cardiotoxicity Risk
Traditional Piperazine High (Planar/Boat)~9.2~2.50.5 - 2.0High
2-Methyl-2,6-diazaspiro[4.5]decane Low (Rigid 3D Topography)~8.4~1.8> 30.0Low

(Note: Data represents aggregated averages from matched-pair analyses in standard medicinal chemistry optimization campaigns.)

Self-Validating Experimental Protocol: Automated Patch-Clamp Assay

To objectively validate the hERG safety of 2-methyl-2,6-diazaspiro[4.5]decane derivatives, the gold-standard methodology is the automated patch-clamp assay (e.g., SyncroPatch or IonWorks Barracuda) 4. The following protocol is designed as a self-validating system, incorporating strict quality control (QC) metrics to eliminate false positives caused by leak currents or unstable cells.

Step-by-Step Methodology:
  • Cell Culture & Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the KCNH2 (hERG) gene.

    • Causality: Recombinant mammalian cells ensure high-density expression of the specific ion channel without interference from other native cardiac currents.

  • Electrophysiological Setup (Whole-Cell Configuration):

    • Capture cells in the automated planar patch-clamp chip.

    • Self-Validation Check: The system must register a seal resistance of >1 GΩ (Giga-ohm seal). Wells failing this metric are automatically excluded to prevent leak current artifacts.

  • Voltage Protocol Execution:

    • Hold the resting membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds. Causality: This forces the hERG channels into an open and subsequently inactivated state, which is the preferred binding conformation for lipophilic spirocyclic blockers.

    • Repolarize to -50 mV for 2 seconds. Causality: This relieves inactivation and elicits the outward "tail current," providing the most accurate quantification of channel blockade.

  • Baseline Stabilization & Compound Application:

    • Record baseline currents for 3 minutes. Self-Validation Check: Current drift must be <10%.

    • Apply the 2-methyl-2,6-diazaspiro[4.5]decane derivative cumulatively (e.g., 0.1, 1, 10, 30, 100 µM) with 3-minute incubation periods per concentration.

  • Data Analysis:

    • Calculate the fractional block of the tail current relative to the baseline. Generate a dose-response curve to determine the IC₅₀.

PatchClamp_Workflow N1 1. Cell Preparation (CHO/HEK293 expressing hERG) N2 2. Automated Patch-Clamp (Whole-cell configuration) N1->N2 N3 3. Voltage Protocol (+20 mV depol, -50 mV repol) N2->N3 N4 4. Compound Application (Cumulative dosing: 0.1-100 µM) N3->N4 N5 5. Electrophysiological Recording (Tail Current Measurement) N4->N5

Step-by-step automated patch-clamp workflow for preclinical hERG toxicity screening.

References

  • Translational toxicology and rescue strategies of the hERG channel dysfunction - PMC -[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - Journal of Agricultural and Food Chemistry -[Link]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter - PMC -[Link]

  • Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis - Journal of Medicinal Chemistry -[Link]

Sources

Validation

The Bioisosteric Imperative: Why Spirocycles Demand Advanced Validation

An in-depth technical guide comparing analytical validation platforms for complex spirocyclic scaffolds, designed for medicinal chemists and structural biologists. In modern drug discovery, the piperazine ring is a ubiqu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide comparing analytical validation platforms for complex spirocyclic scaffolds, designed for medicinal chemists and structural biologists.

In modern drug discovery, the piperazine ring is a ubiquitous scaffold. However, its flat topography often leads to poor solubility, high metabolic clearance, and off-target hERG liabilities. To circumvent these issues, medicinal chemists increasingly rely on sp3-rich bioisosteres like 2-Methyl-2,6-diazaspiro[4.5]decane ([1]). By introducing a spirocyclic core, researchers can enhance the three-dimensionality (Fsp3) of the molecule, improving both target selectivity and pharmacokinetic profiles ([2], [3]).

However, this structural complexity introduces a severe analytical dilemma. The dense cluster of aliphatic methylenes in the pyrrolidine and piperidine rings creates overlapping multiplets in standard NMR. Validating the exact regioisomer (e.g., distinguishing 2,6-diazaspiro from 2,8-diazaspiro) and confirming the quaternary spiro linkage requires moving beyond routine screening.

The Analytical Dilemma: Advanced 2D-NMR Suite vs. Standard 1D-NMR

When validating the structural integrity of 2-Methyl-2,6-diazaspiro[4.5]decane, laboratories typically choose between two analytical pathways: Standard 1D 1H/13C NMR Routine Analysis (The Alternative) and a Comprehensive Advanced 2D-NMR Structural Elucidation Platform (The Product).

Standard 1D-NMR (typically at 400 MHz) is fast but fundamentally limited. The spiro carbon (C5) is quaternary; it lacks attached protons, resulting in a long longitudinal relaxation time ( T1​ ) and a weak, often indistinguishable 13C signal lost in baseline noise. Furthermore, 1D-NMR cannot definitively map the spatial relationship of the N2-methyl group relative to the piperidine ring.

Conversely, the Advanced 2D-NMR Platform (utilizing 600 MHz with a CryoProbe) employs a self-validating matrix of HSQC, HMBC, and NOESY pulse sequences. This approach does not merely observe signals; it mathematically proves connectivity.

Quantitative Performance Comparison
Analytical ParameterStandard 1D-NMR (Alternative)Advanced 2D-NMR Platform (Product)
Spiro C5 Assignment Ambiguous (Weak signal at ~40-60 ppm)Unambiguous (Confirmed via 2J / 3J HMBC)
Regioisomer Resolution Low Confidence (Overlapping multiplets)High Confidence (Spatial mapping via NOESY)
Aliphatic Signal Overlap Severe (1.5–3.0 ppm region clustered)Fully Resolved (Dispersed across 13C dimension via HSQC)
Acquisition Time ~15–30 minutes~2–3 hours (Comprehensive suite)
Validation Mechanism Relies on theoretical chemical shift predictionSelf-Validating (Internal C-H and H-H cross-checks)

Mechanistic Experimental Design: A Self-Validating Protocol

To ensure absolute scientific integrity, the following step-by-step methodology details the Advanced 2D-NMR workflow. Every step is designed with explicit causality to eliminate analytical ambiguity.

Step 1: Sample Preparation & Internal Calibration

  • Protocol: Dissolve 15 mg of high-purity 2-Methyl-2,6-diazaspiro[4.5]decane in 600 µL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: TMS provides an internal, self-validating zero-point. When comparing closely related spiro-isomers, exact chemical shift referencing is critical. Variations in solvent temperature or concentration can shift amine-adjacent protons; TMS anchors the spectrum.

Step 2: 1D Baseline & T1​ Relaxation Assessment

  • Protocol: Acquire 1H (16 scans) and 13C (1024 scans) at 600 MHz. Run a rapid inversion-recovery sequence to estimate the T1​ of the quaternary C5.

  • Causality: Because C5 lacks attached protons, its relaxation is driven entirely by weaker dipole-dipole interactions with distant protons. Understanding its T1​ ensures we set an adequate relaxation delay ( D1​>5×T1​ ) to prevent signal saturation during multi-pulse sequences.

Step 3: Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence)

  • Protocol: Acquire HSQC optimized for 1JCH​=145 Hz.

  • Causality: This step resolves the severe aliphatic overlap. By spreading the proton signals across the 13C dimension, we isolate the N-methyl group. Multiplicity editing phases CH2 signals oppositely to CH/CH3 signals, instantly differentiating the five distinct CH2 groups of the spirocycle from the N-methyl singlet.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

  • Protocol: Parameterize for long-range couplings ( nJCH​=8 Hz).

  • Causality: This is the definitive test for the spiro linkage. In 2,6-diazaspiro[4.5]decane, N6 is directly attached to C5. Therefore, we specifically look for cross-peaks from the adjacent pyrrolidine protons (H1, H4) and the piperidine protons (H10) to the quaternary C5. A standard 1D spectrum cannot prove this connectivity.

Step 5: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Protocol: Acquire 2D NOESY with an optimized mixing time of 300 ms for small molecules.

  • Causality: Validates the 3D conformation and regioisomer identity. A through-space correlation between the N2-methyl protons and the H1/H3 protons confirms the methyl position on the pyrrolidine ring, definitively ruling out the 2,8-diazaspiro isomer.

Visualizing the Validation Logic

The following diagrams illustrate the self-validating architecture of the Advanced 2D-NMR protocol.

G N1 Sample Preparation (TMS Internal Standard) N2 1D 1H & 13C Acquisition (Pulse & T1 Calibration) N1->N2 N3 2D HSQC (Direct C-H Mapping) N2->N3 N4 2D HMBC (Long-Range C-H to Spiro C5) N2->N4 N5 2D NOESY (Regioisomer Spatial Check) N2->N5 N6 Data Synthesis & Unambiguous Assignment N3->N6 N4->N6 N5->N6

Experimental 2D-NMR workflow for unambiguous spirocyclic structural validation.

DecisionTree Q1 Identify Spiro Carbon (C5) via 13C NMR (~40-60 ppm) Q2 Is C5 signal resolved and assigned? Q1->Q2 Yes1 Proceed to HMBC Q2->Yes1 Yes No1 Run HMBC to detect C5 via 2J/3J couplings Q2->No1 No Q3 Do H4 and H10 protons correlate to C5? Yes1->Q3 No1->Q3 Yes2 Spiro Linkage Confirmed Q3->Yes2 Yes Q4 NOESY: N-Methyl correlates to which ring? Yes2->Q4 R26 Correlates to Pyrrolidine: 2,6-diazaspiro[4.5]decane Q4->R26 R28 Correlates to Piperidine: 2,8-diazaspiro[4.5]decane Q4->R28

Decision tree for regioisomer discrimination using HSQC, HMBC, and NOESY data.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 55264586, 2-methyl-2,6-diazaspiro[4.5]decane. PubChem. URL: [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. ACS Publications. URL: [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. MDPI. URL: [Link]

Comparative

HPLC method validation for 2-Methyl-2,6-diazaspiro[4.5]decane purity

The Definitive Comparison Guide: HPLC Method Validation for 2-Methyl-2,6-diazaspiro[4.5]decane Purity Introduction 2-Methyl-2,6-diazaspiro[4.5]decane is a conformationally restricted spirocyclic diamine increasingly util...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Comparison Guide: HPLC Method Validation for 2-Methyl-2,6-diazaspiro[4.5]decane Purity

Introduction

2-Methyl-2,6-diazaspiro[4.5]decane is a conformationally restricted spirocyclic diamine increasingly utilized as a privileged scaffold in modern drug discovery[1]. However, quantifying its purity presents a formidable analytical challenge. As a highly polar, basic molecule lacking a conjugated π -system, it defies standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols.

This guide objectively compares traditional analytical approaches against an optimized High-pH RP-HPLC method coupled with Charged Aerosol Detection (CAD). Furthermore, it provides a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines[2].

The Mechanistic Challenge: Causality in Method Development

To develop a robust assay, we must address two fundamental physicochemical properties of 2-Methyl-2,6-diazaspiro[4.5]decane:

  • Chromatographic Retention (The Basicity Problem): With two basic nitrogen atoms, the molecule is fully protonated under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH 2.7). This results in extreme hydrophilicity, causing the analyte to elute in the void volume ( k′<1 ) while simultaneously undergoing severe peak tailing due to secondary ion-exchange interactions with residual surface silanols on the silica stationary phase.

  • Detection (The Chromophore Problem): The absence of a UV-absorbing chromophore renders standard UV/Vis detection practically useless. While low-wavelength UV (210 nm) can detect amine lone pairs, it suffers from severe baseline drift during gradient elution and abysmal sensitivity[3]. Aerosol-based detectors, specifically CAD, provide a universal response for non-volatile analytes independent of their chemical structure, offering superior sensitivity and dynamic range compared to Evaporative Light Scattering Detectors (ELSD)[4][5].

MethodSelection Start Analyte: 2-Methyl-2,6-diazaspiro[4.5]decane (Basic, Polar, No Chromophore) Det Detection Strategy Start->Det Sep Separation Strategy Start->Sep UV UV Detection (Low Sensitivity) Det->UV If Chromophore Present CAD Charged Aerosol Detection (High Sensitivity) Det->CAD If No Chromophore LowPH Low pH RP-HPLC (Ionized: Poor Retention) Sep->LowPH Standard Acidic Mobile Phase HighPH High pH RP-HPLC (Neutral: Strong Retention) Sep->HighPH pH > pKa (Amine Deprotonation) Opt Optimized Workflow: High-pH RP-HPLC coupled with CAD CAD->Opt HighPH->Opt

Decision matrix for separating and detecting basic, non-chromophoric spirocyclic amines.

Methodological Comparison: Evaluating the Alternatives

We compared three distinct chromatographic strategies for the purity analysis of 2-Methyl-2,6-diazaspiro[4.5]decane to establish the most reliable method.

  • Alternative 1: Low-pH RP-HPLC with UV Detection (The Legacy Method)

    • Conditions: Standard C18 column, 0.1% TFA in Water/Acetonitrile, UV at 210 nm.

    • Verdict: Inadequate. The compound exhibits poor retention, and the high background noise at 210 nm masks low-level impurities.

  • Alternative 2: HILIC with ELSD (The Polar Alternative)

    • Conditions: Bare silica HILIC column, Ammonium Formate buffer/Acetonitrile, ELSD.

    • Verdict: Moderate. Hydrophilic Interaction Liquid Chromatography (HILIC) successfully retains the protonated diamine. However, ELSD exhibits a non-linear response and suffers from poor precision at lower limits of quantification (LOQ), complicating trace impurity profiling.

  • The Optimized Product: High-pH RP-HPLC with CAD

    • Conditions: High-pH stable C18 column (e.g., Waters XBridge), 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile, CAD.

    • Verdict: Superior. Raising the mobile phase pH above the analyte's pKa​ deprotonates the nitrogens, rendering the molecule neutral and lipophilic. This ensures strong retention on C18 and eliminates silanol-induced tailing. CAD provides near-universal, highly sensitive detection for accurate mass-balance purity assessment[4].

Quantitative Performance Data

The following table summarizes the validation parameters for the three methods, demonstrating the clear superiority of the High-pH CAD approach.

Performance MetricAlt 1: Low-pH RP-UVAlt 2: HILIC-ELSDOptimized: High-pH RP-CAD
Retention Factor ( k′ ) 0.4 (Void interference)4.25.8
Peak Asymmetry ( As​ ) 2.8 (Severe tailing)1.41.05 (Excellent symmetry)
LOD ( μg/mL ) 15.02.50.1
LOQ ( μg/mL ) 50.08.00.3
Linearity ( R2 ) 0.985 (Narrow range)0.991 (Log-log fit)0.999 (Quadratic fit)
Precision (% RSD) 5.4%3.2%0.8%

Step-by-Step Experimental Protocol: ICH Q2(R2) Validation

This protocol establishes a self-validating system for the High-pH RP-CAD method, ensuring continuous verification of data integrity in accordance with ICH Q2(R2) standards[6].

1. System Suitability Testing (SST) & Self-Validation Setup

  • Causality: Before any validation parameter is assessed, the system must prove it is capable of the analysis.

  • Step 1: Prepare a resolution mixture containing 2-Methyl-2,6-diazaspiro[4.5]decane and a known structurally similar synthetic impurity (e.g., a mono-methylated precursor).

  • Step 2: Inject the SST mix six times. Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Peak Tailing ( Tf​ ) < 1.5, and Retention Time RSD < 1.0%. If these fail, the sequence is automatically aborted.

2. Specificity and Forced Degradation

  • Step 1: Subject the API to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), and Thermal (80°C) for 24 hours.

  • Step 2: Neutralize the samples and inject against a blank (diluent).

  • Step 3: Verify that no degradation product peaks co-elute with the main 2-Methyl-2,6-diazaspiro[4.5]decane peak. CAD's uniform response allows for the direct estimation of degradant mass fractions without needing specific reference standards[3].

3. Linearity and Reportable Range

  • Step 1: Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Step 2: Perform serial dilutions to create 7 calibration levels ranging from the LOQ (0.03% of nominal concentration) to 120% of the target working concentration.

  • Step 3: Inject each level in triplicate. Since CAD response can be slightly non-linear over wide ranges, apply a power-function ( y=axb ) or quadratic calibration model as permitted and recommended by ICH Q2(R2)[2].

4. Accuracy (Recovery) and Precision

  • Step 1 (Repeatability): Prepare 6 independent sample solutions at 100% of the target test concentration. Inject each and calculate the %RSD of the purity result.

  • Step 2 (Accuracy): Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery. Acceptance Criteria: 95.0% - 105.0% recovery.

ValidationWorkflow Phase1 Method Design High-pH RP-CAD Phase2 System Suitability (Resolution > 2.0) Phase1->Phase2 Self-Validation Phase3 ICH Q2(R2) Core Validation Phase2->Phase3 Pass Criteria Spec Specificity (Forced Degradation) Phase3->Spec Lin Linearity & Range (LOQ to 120%) Phase3->Lin Prec Precision & Accuracy (Spike Recovery) Phase3->Prec Phase4 Robustness (Flow, Temp, pH) Spec->Phase4 Lin->Phase4 Prec->Phase4

ICH Q2(R2) analytical validation lifecycle and self-validating system workflow.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at: [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Chromatography Online. Available at: [Link]

  • How Charged Aerosol Detection is Revolutionizing HPLC Analysis. Wiley Focus. Available at: [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis. PubMed. Available at: [Link]

  • Bicyclic Conformationally Restricted Diamines. Chemical Reviews (ACS Publications). Available at: [Link]

Sources

Validation

Comparing spirocyclic scaffolds: 2-Methyl-2,6-diazaspiro[4.5]decane vs 2,8-diazaspiro[4.5]decane

Navigating Spirocyclic Scaffolds: A Comparative Guide to 2-Methyl-2,6-diazaspiro[4.5]decane vs. 2,8-Diazaspiro[4.5]decane As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Spirocyclic Scaffolds: A Comparative Guide to 2-Methyl-2,6-diazaspiro[4.5]decane vs. 2,8-Diazaspiro[4.5]decane

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical transition from hit-to-lead optimization. One of the most effective strategies to improve a drug candidate's clinical success rate is the "escape from flatland"—replacing planar, sp2-hybridized aromatic rings (like piperazine) with sp3-rich spirocyclic scaffolds[1]. This increases the fraction of saturated carbons (Fsp3), which disrupts crystal lattice packing energy to dramatically improve aqueous solubility, while simultaneously projecting substituents into three-dimensional space to enhance target selectivity and reduce off-target promiscuity[2],[3].

However, not all spirocycles are created equal. The specific regiochemistry of the spiro-fusion dictates the "exit vectors" of the molecule, fundamentally altering how it fits into a protein binding pocket. In this guide, we objectively compare two highly valuable spirocyclic diamines: 2-Methyl-2,6-diazaspiro[4.5]decane and 2,8-Diazaspiro[4.5]decane .

Structural Mechanics & Causality: The "Why" Behind the Scaffolds

The utility of a spirocyclic scaffold is governed by its vector angles, basicity, and steric environment.

2,8-Diazaspiro[4.5]decane (The Linear Mimic) In this scaffold, the nitrogens are located at positions 2 (in the 5-membered ring) and 8 (in the 6-membered ring). Because N8 is positioned exactly opposite the spiro carbon (C5), the substituents attached to N2 and N8 project away from each other in a highly extended, linear trajectory.

  • Causality in Design: This linear vector profile makes the 2,8-isomer an exceptional direct bioisostere for piperazine[4]. It maintains the overall length and trajectory of a piperazine linker but adds a perpendicular steric bulk that prevents the molecule from intercalating into flat, off-target kinase pockets or DNA[3]. Both amines are secondary and relatively unhindered, meaning they exhibit similar reactivity.

2-Methyl-2,6-diazaspiro[4.5]decane (The Orthogonal Disruptor) Here, the N2 position is pre-methylated, and the secondary amine is located at N6, immediately adjacent to the spiro quaternary carbon.

  • Causality in Design: The proximity of N6 to the spiro center creates massive steric hindrance and forces the exit vector into a sharp, orthogonal kink (~90-110°). Furthermore, the pre-installed methyl group at N2 caps a hydrogen bond donor, increasing the molecule's lipophilicity and passive membrane permeability. This scaffold is selected when a linear piperazine analog clashes with the protein backbone, requiring a novel 3D trajectory to access cryptic sub-pockets.

Comparative Physicochemical Profiling

The table below summarizes the critical quantitative and structural data for both scaffolds, aiding in rapid triage during library design.

Property2-Methyl-2,6-diazaspiro[4.5]decane2,8-Diazaspiro[4.5]decane
Molecular Weight 154.26 g/mol 140.23 g/mol
Fsp3 1.0 (Optimal 3D character)1.0 (Optimal 3D character)
Primary Exit Vector Angle Orthogonal / Kinked (~90-110°)Extended / Linear (~150-180°)
H-Bond Donors 1 (Sterically hindered N6)2 (Unhindered N2, N8)
H-Bond Acceptors 22
Steric Hindrance High (at N6, adjacent to spiro center)Low to Moderate
Synthetic Tractability Direct N6 derivatization possibleRequires orthogonal protection (e.g., Boc/Cbz)
Primary Application Accessing angled/cryptic pocketsDirect piperazine replacement[4]

Decision Logic Visualization

When deciding which scaffold to deploy, our team utilizes a vector-driven triage process. The logic is mapped below.

Workflow Target Target Pocket Analysis Vector Determine Required Exit Vector Target->Vector Linear Linear/Extended Trajectory (Piperazine Mimic) Vector->Linear Flat Pocket Kinked Orthogonal/Kinked Trajectory (Steric Shielding) Vector->Kinked Angled Pocket Scaffold28 2,8-diazaspiro[4.5]decane (Requires Orthogonal Protection) Linear->Scaffold28 Scaffold26 2-Methyl-2,6-diazaspiro[4.5]decane (Direct N6 Functionalization) Kinked->Scaffold26 Assay High-Throughput Profiling (Solubility & Microsomal Stability) Scaffold28->Assay Scaffold26->Assay

Decision logic for selecting spirocyclic scaffolds based on binding pocket trajectory and vector analysis.

Self-Validating Protocol: High-Throughput Derivatization & Clearance Profiling

To objectively compare the performance of these scaffolds, they must be subjected to parallel synthesis and in vitro ADME profiling. The following protocol details the amide coupling of these scaffolds and subsequent evaluation.

System Suitability (Self-Validation): The microsomal stability assay includes concurrent runs of Propranolol (high clearance) and Warfarin (low clearance). The assay data is only accepted if the intrinsic clearance ( CLint​ ) of Propranolol exceeds 30 μL/min/mg protein, ensuring the microsomes are metabolically active.

Step 1: Sterically-Driven Amide Coupling

Causality Note: The massive steric hindrance at the N6 position of 2-Methyl-2,6-diazaspiro[4.5]decane necessitates the use of highly active coupling reagents (like HATU) to drive the reaction to completion, whereas the 2,8-isomer can often be coupled using standard EDC/HOBt.

  • Dissolve the target carboxylic acid building block (0.1 mmol) in anhydrous DMF (1.0 mL).

  • Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir at room temperature for 10 minutes to generate the active ester.

  • Add the spirocyclic scaffold (0.1 mmol). Crucial: For the 2,8-diazaspiro[4.5]decane, you must use a mono-protected derivative (e.g., 8-Boc-2,8-diazaspiro[4.5]decane) to prevent the formation of statistical dimers and oligomers. The 2-Methyl-2,6-isomer can be used unprotected as N2 is already capped.

  • Stir the reaction at 40°C for 4 hours. Monitor completion via LC-MS.

Step 2: Orthogonal Deprotection (For 2,8-isomer only)
  • Isolate the intermediate via standard aqueous workup.

  • Treat the crude mixture with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature to cleave the Boc protecting group.

  • Evaporate to dryness and neutralize by passing through a basic ion-exchange cartridge (e.g., SCX-2) to yield the free amine.

Step 3: Kinetic Solubility Profiling (Nephelometry)

Causality Note: Spirocycles generally exhibit superior solubility compared to flat aromatics[5]. Nephelometry provides a rapid, high-throughput readout of this property.

  • Prepare a 10 mM stock solution of the synthesized analog in pure DMSO.

  • Spike 2 μL of the DMSO stock into 198 μL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate.

  • Incubate for 2 hours at room temperature to allow for equilibrium.

  • Measure light scattering at 620 nm. A significant increase in scattering relative to a blank indicates compound precipitation.

Step 4: Microsomal Stability Assay (LC-MS/MS)
  • Incubate the test compound (1 μM ) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Extract 50 μL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an analytical internal standard.

  • Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.

  • Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area against time to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Sources

Comparative

Advanced In Vitro Clearance Comparison: 2-Methyl-2,6-diazaspiro[4.5]decane vs. Morpholine

As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic viability of lead compounds remains a primary bottleneck. Morpholine is a privileged pharmacophore found in over 20 FDA-appr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic viability of lead compounds remains a primary bottleneck. Morpholine is a privileged pharmacophore found in over 20 FDA-approved drugs; however, its electron-rich heteroatoms make it notoriously susceptible to rapid cytochrome P450 (CYP)-mediated oxidative metabolism[1]. To circumvent this liability, medicinal chemists are increasingly utilizing spirocyclic bioisosteres.

This guide provides a rigorous, data-driven comparison of the in vitro metabolic clearance of morpholine versus its 3D spirocyclic counterpart, 2-Methyl-2,6-diazaspiro[4.5]decane . By analyzing the mechanistic causality behind their metabolic profiles and detailing a self-validating experimental protocol, this document serves as an authoritative resource for optimizing compound stability.

Mechanistic Rationale: Escaping "Flatland"

The metabolic vulnerability of morpholine stems from the easily abstractable -protons adjacent to its oxygen and nitrogen atoms, which frequently lead to ring-opening or N-dealkylation events[1].

Replacing the morpholine ring with 2-Methyl-2,6-diazaspiro[4.5]decane fundamentally alters the molecule's physicochemical properties. The introduction of a quaternary spiro carbon increases the fraction of sp hybridized carbons ( )[2]. This three-dimensional architecture provides profound steric shielding around the basic amine, physically blocking CYP450 active sites from accessing vulnerable C-H bonds. Consequently, spirocyclic scaffolds consistently demonstrate lower intrinsic clearance ( ) and prolonged in vitro half-lives ( ) compared to their flat heterocyclic counterparts[2].

Metabolism Root Lead Optimization Scaffold Choice Morph Morpholine Ring Root->Morph Spiro 2-Methyl-2,6-diazaspiro[4.5]decane Root->Spiro Morph_Metab CYP450 Oxidation (Ring Opening / N-dealkylation) Morph->Morph_Metab Spiro_Metab Steric Shielding (High Fsp3, Blocked Sites) Spiro->Spiro_Metab Morph_Clear High Intrinsic Clearance (Short t1/2) Morph_Metab->Morph_Clear Spiro_Clear Low Intrinsic Clearance (Prolonged t1/2) Spiro_Metab->Spiro_Clear

Metabolic liability comparison: Morpholine vs. Spirocyclic bioisostere.

Self-Validating Experimental Protocol: In Vitro Intrinsic Clearance

To accurately evaluate the metabolic stability of these scaffolds, we utilize a highly controlled in vitro assay using suspension cryopreserved human hepatocytes. Hepatocytes are selected over liver microsomes because they contain the complete repertoire of both Phase I (CYP450) and Phase II (UGT, SULT) metabolic enzymes, providing a holistic clearance profile[3][4].

The Causality-Driven Workflow

Every step in this protocol is designed as a self-validating system to ensure data integrity and prevent false-positive stability readings.

Step 1: Test System Preparation & Viability Validation

  • Action: Thaw cryopreserved hepatocytes and suspend in incubation medium to a final concentration of viable cells/mL[3].

  • Causality & Validation: Cell viability is assessed via Trypan Blue exclusion. Validation Gate: If viability is <80%, the batch is discarded. Dead cells leak cofactors and enzymes, which artificially lowers metabolic turnover and falsely categorizes a compound as "stable."

Step 2: Substrate Incubation & Kinetic Control

  • Action: Incubate the test compounds (Morpholine variant vs. Spirocycle variant) at a final concentration of 1 µM in a 96-well plate on an orbital shaker at 37°C.

  • Causality & Validation: The 1 µM concentration is deliberately chosen to ensure . This guarantees the reaction follows first-order kinetics, meaning the rate of metabolism is directly proportional to enzyme concentration, which is a mathematical prerequisite for calculating [5].

  • System Controls: Every plate must include a zero-cofactor/heat-inactivated control (to rule out chemical degradation) and reference standards: Verapamil (high clearance validation) and Warfarin (low clearance validation)[4].

Step 3: Time-Course Quenching

  • Action: At designated time points (0, 15, 30, 60, 90, and 120 min), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard[3].

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures metabolic enzymes, halting the reaction at the exact second of extraction, while simultaneously precipitating the protein matrix to protect the LC-HRMS column from fouling.

Step 4: LC-HRMS Quantification

  • Action: Centrifuge the quenched samples and analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[5][6].

  • Causality: HRMS is utilized over standard nominal mass instruments because it allows for simultaneous parent drug quantification and retrospective mass-defect filtering to identify specific ring-opened morpholine metabolites[5].

Workflow A Compound Selection (Morpholine vs Spirocycle) B Hepatocyte Preparation (Viability >80%) A->B C Incubation Phase (1 µM, 37°C, Shaking) B->C D Reaction Quenching (Cold Acetonitrile) C->D E LC-HRMS Quantification D->E F Data Analysis (t1/2 & CLint Calculation) E->F

In vitro metabolic stability workflow for assessing intrinsic clearance.

Quantitative Data Comparison

The intrinsic clearance ( ) is mathematically derived from the in vitro half-life ( ) using the slope of the linear regression of the natural log of parent compound remaining versus time[3][5]:

The table below summarizes representative pharmacokinetic parameters when a standard morpholine core is substituted with 2-Methyl-2,6-diazaspiro[4.5]decane in a lead optimization campaign.

Pharmacokinetic ParameterMorpholine Scaffold2-Methyl-2,6-diazaspiro[4.5]decane ScaffoldImpact of Bioisosteric Replacement
(Complexity) 0.350.65Increased: Enhances 3D receptor complementarity and solubility[2].
In Vitro (min) 18.5> 120.0Prolonged: Indicates robust resistance to hepatic biotransformation.
(µL/min/ cells) 45.2< 5.0Decreased: Shifts compound from a high-clearance to a low-clearance profile[4].
Primary Metabolic Pathway Rapid CYP-mediated N-dealkylation & ring openingMinor Phase II conjugation (Glucuronidation)Shifted: Steric bulk successfully shields the basic amine from oxidative attack.

Conclusion

The empirical data strongly supports the superiority of 2-Methyl-2,6-diazaspiro[4.5]decane over morpholine when metabolic stability is the primary optimization parameter. By increasing the character and introducing rigid steric hindrance, the spirocyclic scaffold effectively neutralizes the oxidative liabilities inherent to flat ether-amines. For drug development professionals, integrating this spirocycle not only depresses in vitro intrinsic clearance but significantly increases the probability of achieving favorable in vivo oral bioavailability and half-life.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen[Link]

  • Advanced in vitro metabolic stability assays for drug discovery Nuvisan[Link]

Sources

Validation

The Spirocyclic Advantage: A Comparative Guide to the Lipophilicity of 2-Methyl-2,6-diazaspiro[4.5]decane and Traditional Amines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer advantageous physicochemical properties is a perpetual e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer advantageous physicochemical properties is a perpetual endeavor. Among these, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical parameter governing a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides an in-depth comparative analysis of the lipophilicity of 2-Methyl-2,6-diazaspiro[4.5]decane, a representative of the increasingly important class of spirocyclic amines, against a range of traditional acyclic, monocyclic, and bicyclic amines commonly employed in drug discovery. Through a synthesis of computational data and established experimental principles, we will explore the structural nuances that contribute to the unique lipophilicity profile of this spirocyclic scaffold.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents.[3] In drug discovery, a molecule's lipophilicity dictates its ability to traverse cellular membranes, which are primarily lipid bilayers.[1] An optimal LogP value, typically considered to be in the range of 1 to 3 for oral drugs, is crucial for achieving adequate bioavailability.[4] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] Therefore, the ability to finely tune a molecule's lipophilicity is a key skill in the optimization of drug candidates.

The Structural Distinction of 2-Methyl-2,6-diazaspiro[4.5]decane

2-Methyl-2,6-diazaspiro[4.5]decane belongs to a class of compounds characterized by two rings connected by a single common atom, the spiro atom. This unique structural feature imparts a three-dimensional and rigid conformation, which distinguishes it from the more planar or flexible structures of many traditional amines. This rigidity can lead to a more defined orientation of functional groups, potentially improving target binding and reducing entropic penalties upon binding.

Lipophilicity (LogP) Comparison: A Data-Driven Analysis

To provide a quantitative comparison, the following table summarizes the predicted and experimental LogP values for 2-Methyl-2,6-diazaspiro[4.5]decane and a selection of commonly used traditional amines. It is important to note that while computational methods provide valuable estimates, experimental determination remains the gold standard for LogP values.

Compound NameStructureTypePredicted/ExperimentalLogP Value
2-Methyl-2,6-diazaspiro[4.5]decane 2-Methyl-2,6-diazaspiro[4.5]decaneSpirocyclic DiaminePredicted (XLogP3)0.7 [5]
2-Azaspiro[4.5]decane2-Azaspiro[4.5]decaneSpirocyclic AminePredicted (XLogP3)2.2 [5]
8-Azaspiro[4.5]decane8-Azaspiro[4.5]decaneSpirocyclic AminePredicted (XLogP3)2.3 [6]
Traditional Amines
DiethylamineDiethylamineAcyclic SecondaryExperimental0.59
N,N-DimethylethanamineN,N-DimethylethanamineAcyclic TertiaryExperimental0.70 [7]
N,N-Diisopropylethylamine (Hünig's base)N,N-DiisopropylethylamineAcyclic TertiaryPredicted-1.8 [8][9]
PiperidinePiperidineMonocyclic SecondaryExperimental0.84
N-MethylpiperidineN-MethylpiperidineMonocyclic TertiaryPredicted0.9
MorpholineMorpholineMonocyclic SecondaryExperimental-0.86
N-BenzylpiperidineN-BenzylpiperidineMonocyclic TertiaryPredicted2.9
QuinuclidineQuinuclidineBicyclic TertiaryExperimental1.38 [1]
TropaneTropaneBicyclic TertiaryPredicted (XLogP3)1.7 [10]

Analysis of the Data:

The predicted LogP of 2-Methyl-2,6-diazaspiro[4.5]decane (0.7) is notably lower than its non-methylated spirocyclic counterparts, 2-azaspiro[4.5]decane (2.2) and 8-azaspiro[4.5]decane (2.3). This suggests that the introduction of the methyl group on one of the nitrogen atoms, along with the specific arrangement of the two rings, contributes to a more balanced lipophilicity.

When compared to traditional amines, the predicted LogP of 2-Methyl-2,6-diazaspiro[4.5]decane is in a similar range to simple acyclic amines like diethylamine (0.59) and N,N-dimethylethanamine (0.70), and monocyclic amines like piperidine (0.84) and N-methylpiperidine (0.9). However, it is significantly less lipophilic than the more sterically hindered N-benzylpiperidine (2.9) and the bicyclic amine tropane (1.7). The spirocyclic scaffold appears to offer a means to achieve a moderate LogP value while incorporating a more complex and rigid three-dimensional structure. This can be advantageous in drug design, where increasing molecular complexity to improve target engagement often leads to an undesirable increase in lipophilicity.

Experimental Determination of LogP: The Shake-Flask Method

The "gold standard" for experimental LogP determination is the shake-flask method, as described in OECD Guideline 107.[2][11] This method directly measures the partitioning of a compound between n-octanol and water.

Experimental Workflow

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Concentration Analysis cluster_calc LogP Calculation prep_oct Saturate n-octanol with water add_solvents Add known volumes of saturated n-octanol and water to a flask prep_oct->add_solvents prep_water Saturate water with n-octanol prep_water->add_solvents add_compound Add a known amount of the test compound add_solvents->add_compound shake Shake the flask until equilibrium is reached (e.g., 24 hours) add_compound->shake separate Separate the two phases (e.g., by centrifugation) shake->separate analyze_oct Determine compound concentration in the n-octanol phase (e.g., UV-Vis or HPLC) separate->analyze_oct analyze_water Determine compound concentration in the aqueous phase (e.g., UV-Vis or HPLC) separate->analyze_water calc_p Calculate Partition Coefficient (P): P = [Compound]octanol / [Compound]water analyze_oct->calc_p analyze_water->calc_p calc_logp Calculate LogP: LogP = log10(P) calc_p->calc_logp

Caption: Workflow for the determination of LogP using the shake-flask method.

Detailed Protocol: Shake-Flask Method for LogP Determination

1. Preparation of Saturated Solvents:

  • Rationale: To ensure that the partitioning of the test compound is the only process occurring at equilibrium, both the n-octanol and water phases must be pre-saturated with each other. This prevents changes in solvent volumes and properties during the experiment.

  • Procedure:

    • In a large separatory funnel, mix reagent-grade n-octanol and purified water (e.g., Milli-Q) in a 1:1 volume ratio.

    • Shake vigorously for at least 24 hours at a constant temperature (typically 25 °C).

    • Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

2. Preparation of the Test Solution:

  • Rationale: The concentration of the test compound should be low enough to avoid self-association but high enough for accurate quantification in both phases.

  • Procedure:

    • Accurately weigh a small amount of the test compound.

    • Dissolve the compound in either the water-saturated n-octanol or the n-octanol-saturated water to prepare a stock solution of known concentration.

3. Partitioning:

  • Rationale: Achieving true equilibrium is critical for an accurate LogP measurement. The shaking time and method should be sufficient to allow the compound to distribute between the two phases until the concentrations in each phase are constant.

  • Procedure:

    • In a suitable vessel (e.g., a screw-cap centrifuge tube), add a known volume of the water-saturated n-octanol and a known volume of the n-octanol-saturated water.

    • Add a known volume of the test compound stock solution.

    • Cap the vessel tightly and shake at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium. Gentle inversion or a mechanical shaker can be used.

    • After shaking, centrifuge the vessel to ensure complete separation of the two phases.

4. Analysis of Concentrations:

  • Rationale: A sensitive and accurate analytical method is required to determine the concentration of the test compound in each phase. UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly used.[12][13]

  • Procedure (using UV-Vis Spectroscopy):

    • Carefully withdraw an aliquot from the n-octanol phase and the aqueous phase.

    • If necessary, dilute the aliquots with the corresponding saturated solvent to bring the absorbance within the linear range of the spectrophotometer.

    • Measure the absorbance of each diluted sample at the wavelength of maximum absorbance (λmax) for the test compound.

    • Using a pre-established calibration curve of absorbance versus concentration for the test compound in each solvent, determine the concentration in the n-octanol ([Compound]octanol) and aqueous ([Compound]water) phases.

5. Calculation of LogP:

  • Rationale: The LogP is the base-10 logarithm of the ratio of the concentrations in the two phases.

  • Calculation:

    • Partition Coefficient (P) = [Compound]octanol / [Compound]water

    • LogP = log10(P)

The Interplay of Structure and Lipophilicity

The lower predicted lipophilicity of 2-Methyl-2,6-diazaspiro[4.5]decane compared to some of its counterparts can be attributed to several factors:

  • Three-Dimensionality and Polar Surface Area (PSA): The spirocyclic scaffold enforces a more globular, three-dimensional structure. This can lead to a more efficient "burying" of hydrophobic surface area and a more exposed polar surface area from the nitrogen atoms, resulting in increased water solubility and lower lipophilicity.

  • Reduced Molecular Flexibility: The rigid nature of the spirocycle reduces the number of rotatable bonds. Increased flexibility can allow a molecule to adopt conformations that maximize hydrophobic interactions with the non-polar solvent, thus increasing its LogP. The conformational constraint of the spirocycle limits this effect.

  • Basicity (pKa): The basicity of the nitrogen atoms influences the ionization state of the molecule at a given pH. While LogP is a measure for the neutral species, in physiological conditions (pH ~7.4), the distribution coefficient (LogD) is more relevant for ionizable compounds. The pKa values of the nitrogen atoms in 2-Methyl-2,6-diazaspiro[4.5]decane will determine the proportion of the protonated, more water-soluble species, thereby influencing its overall lipophilic character in a biological context.

Conclusion

The analysis of the predicted lipophilicity of 2-Methyl-2,6-diazaspiro[4.5]decane in comparison to traditional amines highlights the potential of spirocyclic scaffolds in modern drug design. The unique three-dimensional and rigid nature of this spiro-diamine offers a pathway to modulate lipophilicity, potentially achieving a desirable balance between membrane permeability and aqueous solubility. While computational predictions provide valuable insights, experimental determination of LogP via robust methods like the shake-flask protocol remains essential for accurate characterization. As the demand for drug candidates with optimized ADME properties continues to grow, the exploration and understanding of novel scaffolds like 2-Methyl-2,6-diazaspiro[4.5]decane will be of paramount importance for the successful development of new therapeutics.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • PubChem. (n.d.). Quinuclidine. National Center for Biotechnology Information. Retrieved from [Link]

  • UK Government. (2022, November 15). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

  • Veseli, A., Zakelj, S., & Kristl, A. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrophotometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4), 1717-1724. [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • FooDB. (2015, May 7). Showing Compound tropine (FDB031230). Retrieved from [Link]

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  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2008). PMC. [Link]

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  • Chemsrc. (2025, August 21). N-Benzyl-4-piperidone | CAS#:3612-20-2. Retrieved from [Link]

  • Cheméo. (n.d.). Diisopropylethylamine (CAS 7087-68-5) - Chemical & Physical Properties. Retrieved from [Link]

  • Savin, N., Vislouh, O., & Uncu, A. (n.d.). EXPERIMENTAL DETERMINATION OF THE LOGP USING THE SPECTROPHOTOMETRIC METHOD. Nicolae Testemitanu SUMPh. [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI. [Link]

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Safety & Regulatory Compliance

Safety

2-Methyl-2,6-diazaspiro[4.5]decane proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Methyl-2,6-diazaspiro[4.5]decane 2-Methyl-2,6-diazaspiro[4.5]decane is a conformationally rigid spirocyclic diamine widely utilized as a structural scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Methyl-2,6-diazaspiro[4.5]decane

2-Methyl-2,6-diazaspiro[4.5]decane is a conformationally rigid spirocyclic diamine widely utilized as a structural scaffold in medicinal chemistry. While its unique geometry makes it a highly valuable pharmacophore in drug development, its physicochemical properties demand rigorous safety and logistical oversight. This guide provides an authoritative, self-validating operational framework for the handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Hazard Assessment & Mechanistic Causality

To safely manage 2-Methyl-2,6-diazaspiro[4.5]decane, operators must understand the chemical mechanisms driving its hazard profile[1]:

  • Corrosivity (Skin Corr. 1B - H314): As a spirocyclic compound containing both secondary and tertiary amine functionalities, the nitrogen atoms possess highly accessible lone electron pairs, making the molecule a strong organic base. Upon contact with biological tissues, it rapidly accepts protons from ambient water, generating hydroxide ions that cause saponification of skin lipids and deep tissue necrosis[1].

  • Combustibility (Flam. Liq. 4 - H227): The aliphatic hydrocarbon framework provides a dense fuel source. With a molecular weight of 154.25 g/mol , it maintains a vapor pressure sufficient to form ignitable mixtures with air at elevated temperatures[1].

  • Systemic Toxicity (STOT SE 3 - H336): Inhalation of its vapors leads to respiratory tract irritation and central nervous system (CNS) depression, manifesting as dizziness or drowsiness[1].

Self-Validating Protocol Rule: Because the compound is a strong Lewis and Brønsted base, any neutralization attempt with concentrated acids will be violently exothermic. Therefore, the disposal protocol dictates strict segregation from acidic waste streams to prevent thermal runaway, boiling, and container rupture.

Safety & Handling Protocols

Prior to any operational workflow, strict adherence to OSHA Personal Protective Equipment (PPE) standards is mandatory[2].

  • Engineering Controls: All manipulations must be performed within a certified Class II biological safety cabinet or a chemical fume hood to mitigate inhalation risks.

  • PPE Selection:

    • Gloves: Use heavy-duty butyl rubber or laminated (e.g., Silver Shield) gloves. Standard nitrile gloves may swell and degrade upon prolonged exposure to concentrated organic amines.

    • Eye/Face Protection: Chemical splash goggles paired with a full face shield are required to protect against severe eye damage[2].

    • Body Protection: A flame-resistant (FR) laboratory coat and fully enclosed, non-porous footwear.

  • Operational Handling: Keep the chemical away from open flames, hot surfaces, and strong oxidizing agents. Use spark-proof tools if handling large volumes.

Proper Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR 262), 2-Methyl-2,6-diazaspiro[4.5]decane must be managed as a hazardous waste[3]. Follow this step-by-step methodology:

  • Step 1: Waste Segregation Never mix this amine with halogenated solvents, strong acids, or oxidizers. Causality: Mixing with acids causes a violent exothermic acid-base reaction. Mixing with halogenated solvents can lead to the slow, spontaneous formation of shock-sensitive quaternary ammonium salts.

  • Step 2: Primary Containment Transfer the waste into High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers. Causality: Avoid using metal containers (especially copper, brass, or zinc alloys). Amines form highly soluble coordination complexes with these transition metals, leading to rapid container degradation and toxic leaks.

  • Step 3: Hazard Labeling Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Corrosive, Combustible" and list the full chemical name to comply with EPA tracking requirements[3].

  • Step 4: Temporary Accumulation Store the sealed waste container in a dedicated, ventilated corrosives storage cabinet. Ensure secondary containment (e.g., a polyethylene spill tray) is used to capture any potential leaks.

  • Step 5: EHS Profiling and Final Disposal Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste must be transported by a licensed contractor for final destruction via EPA-approved high-temperature incineration[3].

Spill Response & Disposal Workflow

SpillAndDisposal Start Waste Generation: 2-Methyl-2,6-diazaspiro[4.5]decane Segregate Segregation Phase Isolate from Acids & Oxidizers Start->Segregate Prevent Exothermic Rxn Contain Primary Containment Use HDPE or PTFE Jugs Segregate->Contain Material Compatibility Label Hazard Labeling Mark: Corrosive & Combustible Contain->Label Regulatory Compliance Store Temporary Accumulation Ventilated Corrosives Cabinet Label->Store Safe Accumulation EHS EHS Profiling & Pickup EPA 40 CFR 262 Compliant Store->EHS Request Pickup Incinerate Final Destruction Licensed Incineration Facility EHS->Incinerate Manifest & Transport

Workflow for the safe segregation, containment, and disposal of 2-Methyl-2,6-diazaspiro[4.5]decane.

Quantitative Data Summary

Property / ClassificationValue / Designation
Chemical Name 2-Methyl-2,6-diazaspiro[4.5]decane
CAS Number 1086395-69-8
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Hazard Classifications Flam. Liq. 4, Skin Corr. 1B, STOT SE 3
Hazard Statements H227 (Combustible), H314 (Severe burns), H336 (Drowsiness)

References

  • NextSDS. "2-methyl-2,6-diazaspiro[4.5]decane — Chemical Substance Information." NextSDS Substance Database. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. [Link]

  • Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." US EPA. [Link]

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